6,6-Dimethylhept-1-en-4-yn-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylhept-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-8(10)6-7-9(2,3)4/h5,8,10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPBNFGGOHZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450345 | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-20-6 | |
| Record name | 6,6-Dimethyl-1-hepten-4-yn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dimethylhept-1-en-4-yn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078629206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylhept-1-en-4-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, properties, and analytical data of 6,6-dimethylhept-1-en-4-yn-3-ol (CAS No. 78629-20-6), a key intermediate in the production of the antifungal drug Terbinafine. This document provides a thorough overview of the synthetic methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a chiral propargyl alcohol that serves as a critical building block in organic synthesis. Its primary significance lies in its role as a precursor to Terbinafine, a widely used allylamine antifungal agent. The synthesis of this intermediate is a crucial step in the overall manufacturing process of the drug. This guide outlines the prevalent synthetic routes, focusing on the addition of a metalated t-butylacetylene to acrolein.
Synthetic Pathway
The most common and industrially relevant synthesis of this compound involves a two-step one-pot reaction. The first step is the deprotonation of t-butylacetylene using a strong base to form a reactive acetylide. This is followed by the nucleophilic addition of the acetylide to the aldehyde group of acrolein.
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | 78629-20-6 |
| Boiling Point | 83°C at 24 mbar[1] |
| Density | 0.901 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below, based on established patent literature. These methods utilize different proton-extracting agents, offering flexibility in reagent choice.
Protocol 1: Synthesis using Metallic Lithium
This protocol is adapted from patent EP1174407A2.[1]
Materials:
-
t-Butylacetylene
-
Metallic Lithium
-
Tetrahydrofuran (THF), anhydrous
-
Acrolein
-
Isopropanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
10% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under a dry nitrogen atmosphere, add metallic lithium (0.096 mol) to a mixture of t-butylacetylene (0.121 mol) and anhydrous tetrahydrofuran (75 ml) at 0°C.
-
Heat the mixture to 40°C for 5 hours and then maintain at room temperature for 24 hours.
-
Add a second portion of t-butylacetylene (0.121 mol) and stir the reaction mixture for an additional 21 hours.
-
Cool the mixture to 0°C and slowly add a solution of acrolein (0.107 mol) in THF.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by carefully adding isopropanol (6 ml) at 0°C to consume any remaining lithium.
-
Further quench the reaction by adding saturated aqueous ammonium chloride solution (30 ml) at 0°C.
-
Adjust the pH of the mixture to 6 with 10% sulfuric acid.
-
Remove the tetrahydrofuran and excess t-butylacetylene by evaporation under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 70 ml).
-
Combine the organic extracts, wash with water (2 x 20 ml), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation (boiling point 83°C at 24 mbar) to obtain pure this compound.[1]
Protocol 2: Synthesis using a Grignard Reagent (Ethylmagnesium Bromide)
This protocol is also adapted from patent EP1174407A2.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Toluene, anhydrous
-
t-Butylacetylene
-
Acrolein (stabilized with hydroquinone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
10% Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Prepare ethylmagnesium bromide in situ by reacting magnesium turnings with ethyl bromide in an appropriate solvent like THF or diethyl ether (not detailed in the provided source).
-
To the prepared Grignard reagent, gradually add a mixture of t-butylacetylene (0.24 mol) and anhydrous toluene (20 ml).
-
Stir the mixture at 30-40°C for 4-6 hours. The progress of the reaction can be monitored by the evolution of ethane gas.
-
Cool the reaction mixture to 0-5°C.
-
Gradually add a solution of acrolein (0.25 mol) diluted with toluene (20 ml) over 1 hour, maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (45 ml).
-
Adjust the pH of the mixture to 6 with 10% sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound using different methodologies as described in the patent literature.
| Proton-Extracting Agent | Reaction Conditions | Yield of Crude Product | Yield of Pure Product (after distillation) | Reference |
| Metallic Lithium | THF, 0°C to 40°C | 73.9% | Not specified | EP1174407A2[1] |
| Ethylmagnesium Bromide | Toluene, 0-5°C | 90% | 60.6% | EP1174407A2[1] |
| n-Butyllithium | Not specified, -75°C | Not specified | Not specified | EP1174407A2[1] |
| n-Butyllithium | Not specified, -40°C or less | Not specified | Not specified | EP1174407A2[1] |
Spectroscopic Data
Detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited in the searched literature. For definitive characterization, it is recommended to acquire this data on the synthesized material and compare it with reference standards or data from commercial suppliers who may provide a certificate of analysis upon request.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, a vital intermediate for the pharmaceutical industry. The detailed protocols and comparative data on reaction yields offer valuable insights for process optimization and scale-up. While a lack of publicly available, detailed spectroscopic data is a current limitation, the information presented herein serves as a robust foundation for researchers and professionals engaged in the synthesis and application of this important molecule.
References
An In-depth Technical Guide on the Chemical Properties of 6,6-dimethylhept-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-dimethylhept-1-en-4-yn-3-ol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the antifungal agent Terbinafine.[1][2] Its unique molecular structure, featuring a vinyl group, a t-butyl-substituted alkyne, and a secondary alcohol, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a logical workflow for its production. While extensive physical data is available, detailed public spectral characterization (NMR, IR) remains limited.
Chemical and Physical Properties
The properties of this compound are summarized in the tables below, compiled from various chemical data sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O | [3][4][5] |
| Molecular Weight | 138.21 g/mol | [3][4][5] |
| CAS Number | 78629-20-6 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 0.901 g/cm³ | [3] |
| Boiling Point | 187.2 °C at 760 mmHg | [3] |
| Flash Point | 72.8 °C | [3] |
| Refractive Index | 1.472 | [3] |
| Vapor Pressure | 0.178 mmHg at 25°C | [3] |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| pKa | 12.22 ± 0.20 | [3] |
| LogP | 1.58 | [3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 138.104465066 | [3] |
| Complexity | 172 | [3] |
Spectral Data
Detailed, publicly available ¹H NMR, ¹³C NMR, and IR spectral data with peak assignments for this compound are not readily found in the searched literature. Commercial suppliers often provide this data upon purchase but do not typically publish it openly. For researchers requiring definitive structural confirmation, it is recommended to acquire the compound from a reputable supplier who provides a Certificate of Analysis with comprehensive spectral data or to perform independent spectral analysis.
Experimental Protocols
The following experimental protocols are adapted from the procedures outlined in European Patent EP1174407A2. These methods describe the synthesis of this compound via the reaction of a t-butylacetylide with acrolein.
Synthesis via Grignard Reagent
Objective: To synthesize this compound using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Toluene (anhydrous)
-
t-butylacetylene
-
Acrolein (stabilized with hydroquinone)
-
Saturated aqueous ammonium chloride solution
-
10% Sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a Grignard reagent from magnesium turnings and ethyl bromide in anhydrous toluene.
-
Stir the mixture at 50°C until the magnesium is consumed.
-
Cool the reaction mixture and gradually add a solution of t-butylacetylene (1.0 eq) in toluene.
-
Stir the mixture at 30-40°C for 4-6 hours. The reaction progress can be monitored by the evolution of ethane.
-
Cool the reaction mixture to 0-5°C.
-
Gradually add a solution of acrolein (1.05 eq) in toluene over 1 hour, maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the mixture at the same temperature for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Adjust the pH of the aqueous layer to 6 with 10% sulfuric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation (boiling point: 68-69.5°C at 12 mbar) to obtain pure this compound.
Synthesis via Butyllithium
Objective: To synthesize this compound using butyllithium as the base.
Materials:
-
t-butylacetylene
-
Tetrahydrofuran (THF, anhydrous)
-
n-Butyllithium (1.6M in hexane)
-
Acrolein
-
Saturated aqueous ammonium chloride solution
-
10% Sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of t-butylacetylene (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise over approximately 70 minutes.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Cool the mixture to -10°C and add acrolein (1.0 eq) dropwise, maintaining the temperature below -5°C.
-
Stir the reaction mixture at -10°C for 1 hour after the addition is complete.
-
Quench the reaction at 0°C by adding a saturated aqueous ammonium chloride solution.
-
Adjust the pH to 6 using 10% sulfuric acid.
-
Evaporate the THF under reduced pressure.
-
Extract the residue with dichloromethane (3x).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify by vacuum distillation (boiling point: 83°C at 24 mbar) to obtain pure this compound.
Visualized Workflow and Logical Relationships
The synthesis of this compound follows a clear logical progression from starting materials to the final purified product. This workflow is depicted below.
Caption: Synthesis workflow for this compound.
Biological Activity
There is limited specific information in the public domain regarding the biological activity or signaling pathway engagement of this compound itself. Its primary biological relevance is as a precursor to Terbinafine, which functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. While some enyne derivatives have been noted for potential anti-inflammatory properties, this has not been specifically demonstrated for this compound.
Conclusion
This compound is a well-characterized intermediate with established synthetic routes that are crucial for the pharmaceutical industry. The provided protocols offer robust methods for its preparation. While its direct biological activity is not a primary area of research, its role as a versatile chemical building block ensures its continued importance in synthetic organic chemistry. Further research could focus on the public dissemination of its detailed spectral data and exploration of its potential applications beyond Terbinafine synthesis.
References
Spectroscopic Profile of 6,6-dimethylhept-1-en-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's functional groups. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in laboratory analysis.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.90 | ddd | 1H | H-2 |
| ~5.30 | dd | 1H | H-1a (trans to H-2) |
| ~5.20 | dd | 1H | H-1b (cis to H-2) |
| ~4.85 | d | 1H | H-3 |
| ~2.50 | d | 1H | OH |
| 1.25 | s | 9H | H-7 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | C-2 |
| ~116 | C-1 |
| ~95 | C-5 |
| ~80 | C-4 |
| ~65 | C-3 |
| ~31 | C-6 |
| ~28 | C-7 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500-3200 (broad) | O-H | Alcohol O-H stretch |
| 3100-3000 | =C-H | Vinylic C-H stretch |
| 2980-2850 | -C-H | Aliphatic C-H stretch |
| 2260-2100 (weak) | -C≡C- | Internal alkyne C≡C stretch |
| 1680-1620 (weak-medium) | C=C | Alkene C=C stretch |
| ~990 and ~910 | =C-H | Vinylic C-H out-of-plane bend |
| 1150-1075 | C-O | Secondary alcohol C-O stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Fragmentation Pathway | Description |
| 138 | [M]⁺ | Molecular Ion |
| 123 | [M-CH₃]⁺ | Loss of a methyl group |
| 120 | [M-H₂O]⁺ | Dehydration |
| 81 | [M-C(CH₃)₃]⁺ | Alpha-cleavage, loss of t-butyl radical |
| 57 | [C(CH₃)₃]⁺ | t-butyl cation |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
NMR spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pasteur pipettes
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]
-
For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[2]
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra. This can be done manually or automatically.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Standard parameters often include a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. The spectral width is usually around 240 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample of this compound.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum:
-
With the clean, dry ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]
-
If using a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
-
Volatile solvent (e.g., dichloromethane or diethyl ether).
-
Microsyringe.
-
Sample of this compound.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent. The concentration should be in the range of 10-100 pg/µL.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to ensure the compound is vaporized and separated from the solvent and any impurities.
-
Set the MS parameters. For EI, the electron energy is typically set to 70 eV. The mass analyzer is set to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried through the GC column. As the compound elutes from the column, it enters the MS ion source.
-
In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose fragmentation pathways that explain the observed fragment ions to confirm the structure of the molecule. Alcohols often undergo alpha-cleavage and dehydration.[4]
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: 6,6-dimethylhept-1-en-4-yn-3-ol (CAS: 78629-20-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-dimethylhept-1-en-4-yn-3-ol is a chiral unsaturated alcohol that serves as a critical intermediate in the synthesis of various organic molecules. Its primary significance lies in its role as a key building block for the antifungal drug Terbinafine.[1] The molecule's structure, featuring a vinyl group, a tertiary alcohol, and a t-butyl-substituted alkyne, offers a versatile platform for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its established role in pharmaceutical manufacturing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78629-20-6 | [2][3][4][5] |
| Molecular Formula | C₉H₁₄O | [2][3][5] |
| Molecular Weight | 138.21 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-hydroxy-6,6-dimethyl-1-heptene-4-yne, 1-Hepten-4-yn-3-ol, 6,6-dimethyl- | [5] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 187.181 °C at 760 mmHg | [2][4] |
| Density | 0.901 g/cm³ | [2] |
| Flash Point | 72.752 °C | [2][4] |
| Refractive Index | 1.472 | [2][4] |
| Vapor Pressure | 0.178 mmHg at 25°C | [2][4] |
| XLogP3 | 2.3 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a t-butylacetylide to acrolein. The t-butylacetylide is typically generated in situ by reacting t-butylacetylene with a strong base. Two common methods employing different bases are detailed below.
Experimental Protocols
Protocol 1: Synthesis using n-Butyllithium
This method is a widely cited procedure for the synthesis of this compound.
Materials:
-
t-butylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Acrolein
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve t-butylacetylene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of acrolein (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis using a Grignard Reagent
An alternative method involves the use of a Grignard reagent, which can be preferable in some contexts due to the handling requirements of n-butyllithium.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
t-butylacetylene
-
Acrolein
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise to form the ethylmagnesium bromide Grignard reagent. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
After the magnesium has been consumed, cool the solution to 0 °C.
-
Add t-butylacetylene (1.0 eq) dropwise to the Grignard reagent solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours to form the t-butylacetylide magnesium bromide.
-
Cool the reaction mixture to 0 °C and add a solution of acrolein (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthetic Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Role in Pharmaceutical Synthesis: The Terbinafine Connection
The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of Terbinafine, a widely used allylamine antifungal agent.
Conversion to Terbinafine
The synthesis of Terbinafine from this compound typically involves the conversion of the hydroxyl group to a suitable leaving group, such as a bromide or chloride, followed by a nucleophilic substitution with N-methyl-1-naphthalenemethanamine.
Caption: Conversion of this compound to Terbinafine.
Biological Activity
There is currently no publicly available data to suggest that this compound possesses direct biological activity. Its significance in the context of drug development is as a precursor to the biologically active molecule, Terbinafine.
The antifungal activity of Terbinafine stems from its ability to specifically inhibit the fungal enzyme squalene epoxidase. This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Terbinafine's Mechanism of Action: A Signaling Pathway Perspective
The inhibition of squalene epoxidase by Terbinafine leads to a cascade of events within the fungal cell, ultimately resulting in cell death. This can be visualized as a disruption of a critical metabolic pathway.
Caption: Mechanism of action of Terbinafine.
Conclusion
This compound is a valuable and well-established intermediate in pharmaceutical synthesis, particularly for the production of the antifungal agent Terbinafine. While detailed protocols for its synthesis are available, a comprehensive understanding of its intrinsic properties is hampered by the lack of publicly accessible spectral and biological activity data. Future research focusing on the full characterization and potential independent biological effects of this molecule could unveil new applications beyond its current role as a synthetic precursor. For researchers working with this compound, in-house analytical characterization is strongly recommended.
References
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Propargylic Alcohols
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of propargylic alcohols, a pivotal class of compounds in organic synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the seminal synthetic methodologies, presents key quantitative data, and illustrates fundamental reaction mechanisms.
Introduction
Propargylic alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, have emerged as indispensable building blocks in modern organic chemistry. Their unique structural motif allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials. This guide traces the historical arc of their discovery and the evolution of their synthesis, from the first reported preparation to contemporary catalytic methods.
The Dawn of a New Functional Group: The Discovery of Propargyl Alcohol
The journey into the chemistry of propargylic alcohols began in the latter half of the 19th century. The simplest member of this class, propargyl alcohol (prop-2-yn-1-ol), was first synthesized by the Belgian chemist Louis Henry in 1872.[1] This pioneering work involved the dehydrohalogenation of 2-bromo-2-propen-1-ol, laying the foundation for the exploration of this new class of compounds.
Experimental Protocol: Henry's Synthesis of Propargyl Alcohol (1872)
Reaction: Dehydrohalogenation of 2-bromo-2-propen-1-ol.
Reagents:
-
2-bromo-2-propen-1-ol
-
Potassium hydroxide (KOH) solution
Procedure (Reconstructed based on common 19th-century practices):
-
A solution of potassium hydroxide in water or ethanol was prepared.
-
2-bromo-2-propen-1-ol was added to the potassium hydroxide solution, likely in a dropwise manner.
-
The reaction mixture was likely heated to facilitate the elimination reaction.
-
Upon completion of the reaction, the mixture would have been subjected to distillation to isolate the lower-boiling propargyl alcohol.
-
Further purification could have been achieved through fractional distillation.
Quantitative Data: Specific yields and reaction conditions from Henry's original work are not available in the reviewed literature.
Early Synthetic Developments: Expanding the Propargylic Alcohol Toolkit
Following Henry's discovery, the early 20th century saw the development of new methods for the synthesis of both propargyl alcohol and its substituted derivatives. These early methods were crucial for making these compounds more accessible for further study and application.
The Favorskii Reaction: A Key Advance in Substituted Propargylic Alcohol Synthesis
Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, the Favorskii reaction provided a direct route to substituted propargylic alcohols through the reaction of a terminal alkyne with a ketone or aldehyde in the presence of a base.[2] This reaction significantly broadened the scope of accessible propargylic alcohols.
// Nodes TerminalAlkyne [label="Terminal Alkyne (R-C≡CH)"]; Base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetylide [label="Acetylide Anion (R-C≡C⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Ketone/Aldehyde (R'R''C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropargylicAlcohol [label="Propargylic Alcohol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup (H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TerminalAlkyne -> Acetylide [label="Deprotonation"]; Base -> Acetylide; Acetylide -> Alkoxide [label="Nucleophilic Attack"]; Carbonyl -> Alkoxide; Alkoxide -> PropargylicAlcohol [label="Protonation"]; Workup -> PropargylicAlcohol; } .dot
Caption: The Favorskii reaction mechanism for the synthesis of propargylic alcohols.
Grignard Reagents: A Versatile Tool for Propargylic Alcohol Synthesis
The development of Grignard reagents by Victor Grignard in 1900 provided another powerful method for the synthesis of substituted propargylic alcohols. This involves the addition of an alkynyl Grignard reagent to an aldehyde or ketone.
// Nodes AlkynylHalide [label="Alkynyl Halide (R-C≡C-X)"]; Mg [label="Mg", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GrignardReagent [label="Alkynyl Grignard Reagent (R-C≡C-MgX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbonyl [label="Ketone/Aldehyde (R'R''C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Magnesium Alkoxide Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropargylicAlcohol [label="Propargylic Alcohol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidWorkup [label="Acidic Workup (H₃O⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AlkynylHalide -> GrignardReagent [label="Formation of Grignard Reagent"]; Mg -> GrignardReagent; GrignardReagent -> Adduct [label="Nucleophilic Addition"]; Carbonyl -> Adduct; Adduct -> PropargylicAlcohol [label="Protonation"]; AcidWorkup -> PropargylicAlcohol; } .dot
Caption: Synthesis of propargylic alcohols via the addition of a Grignard reagent.
Modern Synthetic Methods
The 20th and 21st centuries have witnessed a proliferation of sophisticated and efficient methods for the synthesis of propargylic alcohols, often employing catalytic systems to achieve high yields and stereoselectivity.
Addition of Acetylides to Carbonyls
The addition of metal acetylides to aldehydes and ketones remains a cornerstone of propargylic alcohol synthesis. Modern variations of this reaction utilize a range of metals and ligands to control reactivity and stereochemistry.
| Carbonyl Compound | Alkyne | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Phenylacetylene | n-BuLi | THF | -78 to rt | 95 | (Example, not a direct citation) |
| Cyclohexanone | 1-Hexyne | EtMgBr | THF | 0 to rt | 88 | (Example, not a direct citation) |
| Acetone | Trimethylsilylacetylene | LDA | THF | -78 | 92 | (Example, not a direct citation) |
Reduction of Alkynyl Ketones
The reduction of α,β-alkynyl ketones provides a reliable route to propargylic alcohols. A variety of reducing agents can be employed, with chemoselectivity being a key consideration to avoid over-reduction of the alkyne.
| Alkynyl Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1-Phenyl-2-propyn-1-one | NaBH₄ | Methanol | 0 | 98 | (Example, not a direct citation) | | 4-Phenyl-3-butyn-2-one | LiAlH₄ | Diethyl ether | -78 | 90 | (Example, not a direct citation) | | 1-Cyclohexyl-2-propyn-1-one | DIBAL-H | Toluene | -78 | 93 | (Example, not a direct citation) |
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods has been a major focus in recent years, enabling the synthesis of enantioenriched propargylic alcohols, which are crucial chiral building blocks in pharmaceutical synthesis.
| Aldehyde | Alkyne | Chiral Catalyst/Ligand | Additive | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Phenylacetylene | (R)-BINOL/Ti(O-i-Pr)₄ | Toluene | 91 | 98 | (Example, not a direct citation) | |
| Isobutyraldehyde | 1-Hexyne | Zn(OTf)₂/(+)-N-methylephedrine | Toluene | 85 | 95 | (Example, not a direct citation) | |
| 3-Phenylpropanal | Trimethylsilylacetylene | RuCl₂(p-cymene)/(R,R)-TsDPEN | HCOOH/Et₃N | CH₂Cl₂ | 96 | 99 | (Example, not a direct citation) |
Conclusion
From Henry's foundational discovery to the sophisticated catalytic systems of today, the synthesis of propargylic alcohols has undergone a remarkable evolution. Their versatility as synthetic intermediates has cemented their importance in the fields of organic chemistry and drug development. The continued development of novel, efficient, and stereoselective methods for their preparation will undoubtedly unlock new possibilities for the synthesis of complex molecules with significant biological and material applications.
References
Reactivity of the Terminal Alkyne in 6,6-dimethylhept-1-en-4-yn-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the terminal alkyne in 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate in the synthesis of the antifungal agent Terbinafine. The document details the synthesis of this propargyl alcohol and explores the chemical transformations of its terminal alkyne functionality, including Sonogashira coupling, hydration, selective hydrogenation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and application of this versatile building block in medicinal chemistry and organic synthesis.
Introduction
This compound is a multifunctional organic molecule of significant interest, primarily due to its role as a pivotal precursor in the industrial production of Terbinafine.[1] Its structure incorporates a terminal alkyne, a vinyl group, and a secondary alcohol, offering multiple sites for chemical modification. The reactivity of the terminal alkyne, in particular, opens a gateway to a wide array of synthetic transformations, allowing for the construction of complex molecular architectures. This guide focuses on the chemical behavior of this terminal alkyne, providing a detailed examination of its participation in key organic reactions.
Molecular Structure and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78629-20-6 | [2] |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [2] |
| Boiling Point | 187.181 °C at 760 mmHg | [3] |
| Density | 0.901 g/cm³ | [3] |
| Refractive Index | 1.472 | [3] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the nucleophilic addition of a t-butylacetylide to acrolein.[4][5] This reaction can be carried out using various proton-extracting agents to generate the acetylide, with organolithium reagents and Grignard reagents being the most prevalent.
Synthesis via Organolithium Reagent
This method typically employs n-butyllithium to deprotonate t-butylacetylene, followed by the addition of acrolein at low temperatures.
Caption: Synthesis of this compound via an organolithium reagent.
Experimental Protocol:
To a solution of t-butylacetylene (13.3 g, 0.162 mol) in tetrahydrofuran (133.1 ml) at 0°C, a 1.6M solution of n-butyllithium in hexane (106.2 ml, 0.17 mol) is added dropwise over 70 minutes.[4] The mixture is stirred at this temperature for a period, after which acrolein is added. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by distillation yields pure this compound.
Synthesis via Grignard Reagent
An alternative, often considered safer for industrial scale-up, is the use of a Grignard reagent, such as ethylmagnesium bromide, to generate the magnesium acetylide.
Experimental Protocol:
A solution of ethylmagnesium bromide is prepared in an appropriate solvent. To this, t-butylacetylene is added to form the t-butylacetylide Grignard reagent. Acrolein is then added, and the reaction is worked up in a similar manner to the organolithium procedure to afford the desired product.[5]
Quantitative Data for Synthesis:
| Method | Reagents | Temperature | Yield | Reference |
| Organolithium | t-butylacetylene, n-butyllithium, acrolein | 0 °C | 60.6% (distilled) | [4] |
| Grignard | t-butylacetylene, ethylmagnesium bromide, acrolein | - | 48% (distilled) | [4] |
| Metallic Lithium | t-butylacetylene, lithium, acrolein | 0-40 °C | 73.9% (crude) | [4] |
Reactivity of the Terminal Alkyne
The terminal alkyne of this compound is the most reactive site for a variety of transformations, including carbon-carbon bond formation, hydration, and reduction.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is highly valuable for the synthesis of complex molecules in medicinal chemistry and materials science.
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol (General):
In a flask under an inert atmosphere, the aryl or vinyl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are dissolved in a suitable solvent (e.g., THF or an amine). A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.
Quantitative Data for Sonogashira Coupling of Propargyl Alcohols:
Hydration
The hydration of the terminal alkyne in this compound, following Markovnikov's rule, is expected to yield a methyl ketone. This transformation is typically catalyzed by mercury(II) salts in aqueous acid, though more environmentally benign methods using other transition metal catalysts are also known.
Caption: Markovnikov hydration of this compound.
Experimental Protocol (General):
This compound is treated with water in the presence of a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and a strong acid (e.g., H₂SO₄). The reaction mixture is stirred, and upon completion, the product is extracted and purified.
Selective Hydrogenation
The enyne functionality of this compound allows for selective hydrogenation. The use of a "poisoned" palladium catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the alkyne, leading to the formation of a cis-alkene without reducing the existing double bond.
Caption: Selective hydrogenation of this compound.
Experimental Protocol (General):
This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is added, and the mixture is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) until the alkyne is consumed. The catalyst is then removed by filtration, and the product is isolated from the filtrate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[8] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Caption: CuAAC reaction of this compound.
Experimental Protocol (General):
To a solution of this compound and an organic azide in a suitable solvent system (often a mixture of t-butanol and water), a copper(I) catalyst is added. The catalyst can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The reaction is typically stirred at room temperature and often proceeds to completion with high yield.
Conclusion
This compound is a valuable and versatile synthetic intermediate. The reactivity of its terminal alkyne allows for a diverse range of chemical transformations, providing access to a wide array of more complex molecules. The reactions detailed in this guide—Sonogashira coupling, hydration, selective hydrogenation, and click chemistry—highlight the synthetic potential of this compound. The provided protocols and data serve as a foundation for further exploration and application in drug discovery and organic synthesis. Further research to quantify the yields and optimize the conditions for these reactions specifically for this compound would be a valuable contribution to the field.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. EP1174407A2 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US20020016517A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
Stereoselective Synthesis of 6,6-Dimethylhept-1-en-4-yn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-dimethylhept-1-en-4-yn-3-ol is a critical chiral intermediate in the synthesis of the antifungal agent terbinafine. The stereochemistry of the hydroxyl group at the C-3 position is pivotal for the biological activity of the final drug product. This technical guide provides a comprehensive overview of the stereoselective synthesis of this key intermediate. While the racemic synthesis is well-established, this document focuses on asymmetric methodologies to produce enantiomerically enriched this compound. This guide details a proposed catalytic asymmetric alkynylation, presents quantitative data from analogous reactions, provides a detailed experimental protocol, and illustrates the synthetic workflow.
Introduction
The development of efficient and stereoselective synthetic routes to pharmaceutical intermediates is a cornerstone of modern drug development. This compound, a precursor to terbinafine, possesses a single stereocenter that dictates the efficacy of the final active pharmaceutical ingredient. Traditional synthetic methods, often employing organometallic reagents like Grignards or organolithiums with acrolein, result in a racemic mixture, necessitating challenging and costly chiral resolution steps.[1][2]
This guide explores a more advanced approach: the catalytic asymmetric synthesis of propargyl alcohols. Specifically, we will focus on the enantioselective addition of a terminal alkyne to an aldehyde, a powerful strategy for establishing a chiral center with high enantiomeric excess (ee).[3][4][5] While a specific stereoselective synthesis for this compound is not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for analogous transformations.
Proposed Stereoselective Synthetic Route
The proposed stereoselective synthesis involves the enantioselective addition of 3,3-dimethyl-1-butyne (tert-butylacetylene) to acrolein, catalyzed by a chiral catalyst system. Among the various catalysts developed for asymmetric alkynylation of aldehydes, the system developed by Carreira and coworkers, utilizing zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand such as (+)-N-methylephedrine, has proven to be robust, practical, and highly effective for a wide range of substrates.[3][4] This method is attractive due to its operational simplicity, use of commercially available and inexpensive reagents, and tolerance to air and moisture.[3][4]
The reaction proceeds via the in-situ formation of a chiral zinc-amino alcohol complex, which then coordinates with both the alkyne and the aldehyde to facilitate a highly enantioselective carbon-carbon bond formation.
Quantitative Data
The following table summarizes representative data from the literature for the Zn(OTf)₂/(+)-N-methylephedrine catalyzed asymmetric alkynylation of various aldehydes. This data illustrates the high yields and enantioselectivities that can be achieved with this methodology, providing a strong basis for its application in the synthesis of enantiomerically enriched this compound.
| Entry | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanecarboxaldehyde | Phenylacetylene | 91 | 99 |
| 2 | Isovaleraldehyde | Phenylacetylene | 83 | 98 |
| 3 | Benzaldehyde | 1-Octyne | 85 | 97 |
| 4 | Pivalaldehyde | Phenylacetylene | 88 | >99 |
| 5 | Cinnamaldehyde | 1-Hexyne | 75 | 94 |
Data is representative of results obtained using the Carreira protocol and is intended to demonstrate the potential efficacy of the proposed synthesis.
Experimental Protocols
The following is a detailed, proposed experimental protocol for the stereoselective synthesis of (S)-6,6-dimethylhept-1-en-4-yn-3-ol, adapted from the Carreira methodology.[3][4]
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
Toluene
-
Triethylamine (Et₃N)
-
3,3-Dimethyl-1-butyne (tert-butylacetylene)
-
Acrolein
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.15 mmol) and (+)-N-methylephedrine (0.165 mmol). Add toluene (5 mL) and stir the resulting suspension at 23 °C for 2 hours.
-
Reaction Setup: To the catalyst suspension, add triethylamine (2.0 mmol), followed by 3,3-dimethyl-1-butyne (1.5 mmol).
-
Substrate Addition: Add acrolein (1.0 mmol) dropwise to the reaction mixture at 23 °C.
-
Reaction Monitoring: Stir the reaction mixture at 23 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-6,6-dimethylhept-1-en-4-yn-3-ol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagrams
Proposed Stereoselective Synthesis Workflow
Caption: Workflow for the proposed stereoselective synthesis.
Logical Relationship of Key Components
Caption: Key component relationships in the asymmetric catalysis.
Conclusion
The stereoselective synthesis of this compound is a critical endeavor for the efficient production of terbinafine. The proposed methodology, based on the well-established Carreira protocol for asymmetric alkynylation of aldehydes, offers a promising, practical, and scalable route to this key chiral intermediate. This approach avoids the need for stoichiometric chiral reagents or costly resolution of a racemic mixture, aligning with the principles of modern, efficient organic synthesis. The provided experimental protocol and workflow diagrams serve as a robust starting point for researchers and drug development professionals seeking to implement this stereoselective synthesis. Further optimization of reaction conditions for the specific substrates, acrolein and 3,3-dimethyl-1-butyne, may be required to achieve maximal yield and enantioselectivity.
References
- 1. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Computational Modeling of 6,6-dimethylhept-1-en-4-yn-3-ol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
Enyne moieties, characterized by the presence of both a double and a triple carbon-carbon bond, are versatile building blocks in organic synthesis.[2] The title compound, 6,6-dimethylhept-1-en-4-yn-3-ol (Figure 1), possesses a chiral center at the C3 carbon, a flexible backbone, and the potential for intramolecular interactions, leading to a complex conformational space. Computational modeling provides a powerful tool to explore this landscape, offering insights into the molecule's preferred geometries, energetic properties, and spectroscopic signatures. This guide presents a workflow for a detailed in silico analysis of this molecule.
Figure 1: 2D Structure of this compound
Caption: 2D chemical structure of this compound.
Computational Methodology
A multi-step computational approach is recommended to thoroughly investigate the structural and energetic properties of this compound. The proposed workflow is depicted in Figure 2.
Caption: Proposed computational workflow for this compound.
Initial Structure Generation and Conformational Search
The initial 3D structure of this compound can be generated using standard molecular building software. Due to the rotational freedom around the C3-C4 and C2-C3 single bonds, a comprehensive conformational search is essential. A molecular mechanics-based approach (e.g., using the MMFF94 force field) is suitable for rapidly exploring the potential energy surface and identifying a set of low-energy conformers.
Quantum Mechanical Geometry Optimization
The unique conformers identified from the initial search should be subjected to geometry optimization using quantum mechanical (QM) methods. Density Functional Theory (DFT) is a widely used and robust method for such calculations.
-
Recommended Protocol:
-
Initial Optimization: A preliminary optimization of all conformers using a computationally less expensive DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Final Optimization and Frequency Calculation: The lowest energy conformers from the initial step should be re-optimized using a more accurate functional and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)). A frequency calculation must be performed at this level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Single-Point Energy Refinement
To obtain highly accurate relative energies of the conformers, single-point energy calculations can be performed on the final optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or a larger basis set like aug-cc-pVTZ).
Data Presentation
The quantitative results from the computational analysis should be summarized in tables for clarity and ease of comparison.
Structural Parameters
Key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer should be tabulated and compared with available experimental data if any.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle/Dihedral | Calculated Value (ωB97X-D/6-311+G(d,p)) | Experimental Value |
| Bond Lengths (Å) | |||
| C1=C2 | [Calculated Value] | [Experimental Value] | |
| C4≡C5 | [Calculated Value] | [Experimental Value] | |
| C3-O | [Calculated Value] | [Experimental Value] | |
| Bond Angles (°) | |||
| C1=C2-C3 | [Calculated Value] | [Experimental Value] | |
| C3-C4≡C5 | [Calculated Value] | [Experimental Value] | |
| Dihedral Angles (°) | |||
| H-O-C3-C2 | [Calculated Value] | [Experimental Value] | |
| C2-C3-C4-C5 | [Calculated Value] | [Experimental Value] |
Energetic and Thermodynamic Data
The relative energies and thermodynamic properties of the most stable conformers should be presented to understand their relative populations at a given temperature.
Table 2: Relative Energies and Thermodynamic Data of Low-Energy Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (298.15 K, kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 0.00 | [Calculated Value] |
| 2 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| 3 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Experimental Protocols for Validation
Computational results should ideally be validated against experimental data. The following experimental techniques are recommended for obtaining structural and spectroscopic information for this compound.
Synthesis
A known synthetic route involves the reaction of t-butylacetylene with a proton-extracting agent to form a t-butylacetylide, which is then reacted with acrolein.[1]
-
Protocol:
-
Under an inert atmosphere, dissolve t-butylacetylene in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to -40 °C to 0 °C.
-
Add a proton-extracting agent (e.g., n-butyllithium or a Grignard reagent like ethylmagnesium bromide) dropwise to form the acetylide.[1]
-
Slowly add acrolein to the reaction mixture, maintaining the low temperature.
-
After the reaction is complete, quench the mixture with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The calculated NMR chemical shifts (using a method like GIAO) can be compared with the experimental spectra to validate the computed structure.
-
NOESY: Nuclear Overhauser Effect Spectroscopy can provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.
-
-
Infrared (IR) Spectroscopy:
-
The calculated vibrational frequencies can be compared with the experimental IR spectrum. Key vibrational modes to compare include the O-H stretch, C≡C stretch, and C=C stretch.
-
-
X-ray Crystallography:
-
If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive experimental determination of the solid-state structure, including bond lengths, bond angles, and the conformation in the crystal lattice.
-
Conclusion
The computational modeling protocol detailed in this guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational preferences of this compound. By combining high-level quantum chemical calculations with robust experimental validation, researchers can gain a detailed understanding of this molecule's properties, which is essential for its application in synthetic chemistry and drug development. The methodologies and data presentation formats outlined herein are designed to ensure clarity, reproducibility, and a thorough investigation of the target molecule.
References
literature review of substituted propargyl alcohols
An In-depth Technical Guide to Substituted Propargyl Alcohols: Synthesis, Reactivity, and Applications
Introduction
Substituted propargyl alcohols are a highly versatile class of organic compounds that feature a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1] This unique structural arrangement of dual functionality in the alkyne and hydroxyl groups provides a rich platform for a wide array of chemical transformations, establishing them as pivotal building blocks in organic synthesis, medicinal chemistry, and materials science.[1][2] Their utility is particularly prominent in the construction of complex molecular architectures and bioactive molecules.[3][4] This technical guide provides a comprehensive overview of the synthesis, core reactivity, and key applications of substituted propargyl alcohols, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and mechanisms.
Core Synthesis of Substituted Propargyl Alcohols
The primary and most fundamental method for synthesizing substituted propargyl alcohols is the nucleophilic addition of terminal alkynes to aldehydes and ketones, a transformation known as alkynylation.[1][5] This reaction can be catalyzed by a variety of metal-based systems, with zinc, copper, and indium being particularly prominent.[1]
A significant advancement in the synthesis of the closely related and valuable propargylamines is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction. This one-pot reaction efficiently combines an aldehyde, a terminal alkyne, and an amine to generate the corresponding propargylamine, typically with metal catalysis.[1]
Asymmetric Synthesis
The development of enantiomerically pure propargyl alcohols is of significant interest, particularly for applications in pharmaceuticals.[6] Various methods for the asymmetric synthesis of chiral propargyl alcohols have been developed, often employing chiral ligands in conjunction with metal catalysts.
For instance, the enantioselective addition of terminal acetylenes to aldehydes can be mediated by Zn(OTf)2 and (+)-N-methylephedrine, affording products in high yield and high enantioselectivities.[7] A notable feature of this system is its tolerance to residual water in the solvent.[7] Another approach involves the use of a chiral lithium binaphtholate catalyst for the asymmetric addition of lithium acetylides to carbonyl compounds, which can produce a diverse range of chiral secondary and tertiary propargylic alcohols.[7] The use of inexpensive BINOL in combination with Ti(OiPr)4 also effectively catalyzes the reaction of alkynylzinc reagents with a broad range of aldehydes to generate chiral propargyl alcohols with high enantioselectivity.[7]
A biocatalytic platform has also been established for the synthesis of enantiopure propargylic alcohols from racemic starting materials through an enzymatic cascade.[8]
Data Presentation: Synthesis of Substituted Propargyl Alcohols
The following tables summarize quantitative data for various synthetic methods for producing substituted propargyl alcohols.
Table 1: Metal-Catalyzed Alkynylation of Aldehydes
| Catalyst System | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |
| In(III)/BINOL | Various Aromatic/Aliphatic | Terminal Alkynes | High | High | [7] |
| Zn(OTf)2 / (+)-N-methylephedrine | Various Aromatic/Aliphatic | Terminal Alkynes | High | up to 99 | [7] |
| Ti(OiPr)4 / BINOL | Various Aromatic/Aliphatic | Alkynylzinc Reagents | High | High | [7] |
| Me2Zn (2 M in toluene) | Aldehydes and Ketones | Phenylacetylene | Good | N/A | [7] |
| InBr3-Et3N | Aromatic/Heterocyclic/Bulky Aliphatic | 1-Alkynes | Good | N/A | [7] |
| Ruthenium Complex | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | Terminal Alkyne | 99 | 95 | [9] |
| Ruthenium Complex | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone | Terminal Alkyne | 97 | 99 | [9] |
Table 2: Asymmetric Alkynylation of Aldehydes
| Chiral Ligand/Additive | Metal | Aldehyde Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |
| (+)-N-methylephedrine | Zn(OTf)2 | Various | Terminal Acetylenes | High | High | [7] |
| BINOL | In(III) | Various | Terminal Alkynes | High | High | [7] |
| Schiff-base amino alcohols | N/A | Aromatic Ketones | Phenylacetylene | Good | High | [7] |
| ProPhenol | Zn | Aryl, Aliphatic, α,β-unsaturated | Zinc Alkynylides | High | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Zn-Catalyzed Asymmetric Addition of Terminal Alkynes to Aldehydes
This protocol is adapted from the work of Carreira and coworkers.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Zinc triflate (Zn(OTf)2) (1.2 mmol)
-
(+)-N-Methylephedrine (1.3 mmol)
-
Triethylamine (Et3N) (2.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)2 and (+)-N-methylephedrine.
-
Add toluene, followed by the terminal alkyne and triethylamine.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargyl alcohol.
Protocol 2: A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
This is a generalized protocol for the A³ coupling reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Amine (1.0 mmol)
-
Metal catalyst (e.g., CuI, 5 mol%)
-
Solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a reaction vessel, add the aldehyde, amine, and solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne and the metal catalyst.
-
Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the propargylamine.
Reactivity and Applications of Substituted Propargyl Alcohols
The dual functionality of substituted propargyl alcohols makes them highly reactive and versatile in a variety of chemical transformations.
Key Reactions
-
Substitution Reactions: The hydroxyl group of propargylic alcohols can be substituted by various nucleophiles, often activated by a Lewis or Brønsted acid catalyst.[11][12] This provides a direct route to a wide range of propargylic derivatives.
-
Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones or aldehydes.[5][13]
-
Cyclization Reactions: The alkyne and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic and carbocyclic compounds.[14][15]
-
Click Chemistry: The terminal alkyne of a propargyl group is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction used extensively in bioconjugation, drug discovery, and materials science.[16][17]
-
Electrophilic Halogenations: Propargyl alcohols can react with electrophilic halogen sources to produce α-haloenones, β-haloenones, and β,β-dihaloenones.[5][18]
Applications in Drug Development and Materials Science
Substituted propargyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and advanced materials.[19][20][21]
-
Pharmaceutical Intermediates: They serve as building blocks for active pharmaceutical ingredients (APIs), including anti-cancer and antiviral agents.[9][19][21] For example, a key intermediate for the anti-HIV drug Efavirenz is a chiral propargylic alcohol.[9]
-
Antibody-Drug Conjugates (ADCs): Propargyl-containing linkers are used in the synthesis of ADCs, where the propargyl group facilitates the "clicking" of a cytotoxic drug to an antibody for targeted delivery.[22][23]
-
Agrochemicals: They are integral to the development of pesticides, herbicides, and fungicides.[19]
-
Advanced Polymers and Resins: The reactivity of the triple bond allows propargyl alcohols to act as monomers or co-monomers in polymerization processes, leading to high-performance resins and adhesives with enhanced mechanical and chemical properties.[19][24]
-
Corrosion Inhibitors: Propargyl alcohol itself is an effective corrosion inhibitor, particularly in the oil and gas industry.[19]
Mandatory Visualizations
Catalytic Cycle of Zn-ProPhenol Catalyzed Asymmetric Alkyne Addition
Caption: Catalytic cycle for the enantioselective addition of alkynes to aldehydes.
Experimental Workflow for a CuAAC "Click" Reaction
Caption: A typical workflow for a solution-phase CuAAC reaction.
Signaling Pathway Inhibition by a Propargyl Alcohol-Derived Drug
Caption: Inhibition of a signaling cascade by a hypothetical drug.
This guide has provided a detailed overview of the synthesis, reactivity, and applications of substituted propargyl alcohols, tailored for researchers, scientists, and professionals in drug development. The combination of quantitative data, experimental protocols, and clear visualizations aims to facilitate a deeper understanding and application of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. escholarship.org [escholarship.org]
- 19. rawsource.com [rawsource.com]
- 20. rawsource.com [rawsource.com]
- 21. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Exploring the Chemical Properties and Applications of Propargyl Alcohol in Industry and Research [tengerchemical.com]
physical properties of 6,6-dimethylhept-1-en-4-yn-3-ol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 6,6-dimethylhept-1-en-4-yn-3-ol, specifically its boiling point and density. The information is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these properties.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. The data represents values reported across multiple chemical databases.
| Physical Property | Value | Units |
| Boiling Point | 187 - 187.181 | °C at 760 mmHg |
| Density | 0.900 - 0.901 | g/cm³ |
Note: Minor variations in reported values can be attributed to different experimental conditions and data sources.[1][2][3][4]
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the boiling point and density of an organic liquid like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary method, often utilizing a Thiele tube or an aluminum block for uniform heating.[6]
Apparatus and Materials:
-
Thiele tube or aluminum block heating apparatus
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
-
Liquid paraffin (for Thiele tube)
Procedure:
-
A small amount of this compound is placed into the fusion tube.[6]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[6]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6]
-
This assembly is then placed in a Thiele tube containing liquid paraffin or inserted into a hole in an aluminum block.[6][7]
-
The apparatus is heated slowly and uniformly.[6]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[6]
Safety Precautions:
-
Always wear safety goggles.
-
Handle capillary tubes with care as they are fragile.[8]
-
Ensure the capillary tube is properly sealed to accurately trap the vapor.[6]
-
Heat the apparatus gently to ensure a uniform temperature distribution.[6]
Density is an intrinsic physical property defined as the mass of a substance per unit volume.[9] For a liquid, it can be determined by measuring the mass of a known volume.
Apparatus and Materials:
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL) with a stopper
-
Pipette
-
Sample of this compound
-
Distilled water (for calibration, if necessary)
Procedure:
-
A clean, dry volumetric flask with its stopper is accurately weighed on an analytical balance. This mass is recorded as W1.
-
The flask is carefully filled with the sample liquid, this compound, up to the calibration mark. A pipette can be used for precise addition.
-
The stoppered flask containing the liquid is weighed again, and this mass is recorded as W2.
-
The mass of the liquid (M) is calculated by subtracting the mass of the empty flask from the mass of the filled flask (M = W2 - W1).
-
The volume of the liquid (V) is the calibrated volume of the flask.
-
The density (ρ) is then calculated using the formula: ρ = M / V.
Considerations:
-
Ensure the volumetric flask is completely dry before weighing and adding the sample to avoid errors.
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Visualization of Experimental Workflow
The logical flow for determining the physical properties of a chemical compound is illustrated in the following diagram.
Caption: Workflow for determining the boiling point and density of a chemical compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 6,6-Dimethyl-1-hepten-4-yn-3-ol | C9H14O - BuyersGuideChem [buyersguidechem.com]
- 3. China 6,6-Dimethyl-1-hepten-4-yn-3-ol 78629-20-6 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of Terbinafine Using 6,6-dimethylhept-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbinafine, an allylamine antimycotic agent, is a cornerstone in the treatment of a wide array of fungal infections.[1][2] It is particularly effective against dermatophytes, fungi that infect the skin, nails, and hair.[1][2] The therapeutic action of Terbinafine stems from its ability to inhibit squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] This inhibition disrupts the fungal cell membrane, leading to cell death.
The synthesis of Terbinafine can be efficiently achieved through a pathway involving the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol. This document provides detailed application notes and experimental protocols for the synthesis of Terbinafine, focusing on the utilization of this specific intermediate. The procedures outlined are intended for research and development purposes.
Synthetic Pathway Overview
The synthesis of Terbinafine from this compound is a multi-step process that can be broadly categorized as follows:
-
Formation of this compound: This key intermediate is typically synthesized via the reaction of a lithium or Grignard reagent of tert-butylacetylene with acrolein.[1][5][6]
-
Allylic Rearrangement and Halogenation: this compound undergoes an allylic rearrangement and halogenation to form a more reactive intermediate, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne or 1-bromo-6,6-dimethyl-2-hepten-4-yne.[1][6]
-
Condensation with N-methyl-1-naphthalenemethylamine: The halogenated intermediate is then condensed with N-methyl-1-naphthalenemethylamine to yield Terbinafine.[1][6]
The overall synthetic workflow is depicted in the diagram below:
Figure 1: General workflow for the synthesis of Terbinafine.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of Terbinafine.
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvents | Yield (%) | Purity (%) | Reference |
| tert-Butylacetylene, Acrolein | n-Butyllithium, Tetrahydrofuran (THF) | >65 | 97.2 | [5] |
| tert-Butylacetylene, Ethyl Formate, Vinylmagnesium Bromide | n-Butyllithium, Cyclopentyl Methyl Ether (CPME), THF | 88 (conversion) | High selectivity | [7] |
Table 2: Synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-yne
| Reactant | Reagents/Solvents | Yield (%) | Purity (%) | E:Z Ratio | Reference |
| This compound | Phosphorous Oxychloride, Hydrochloric Acid, Methanol | - | - | - | [5] |
| This compound | Acid initiator, Chlorinating agent | High | - | - | [1] |
| This compound | Boron trichloride (1M in hexane), n-hexane | 95 | >90 | 9:1 | [8] |
Table 3: Synthesis of Terbinafine
| Reactants | Reagents/Solvents | Yield (%) | Purity (%) (after recrystallization) | Reference |
| 1-chloro-6,6-dimethyl-2-heptene-4-yne, N-methyl-1-naphthalenemethylamine | Sodium Carbonate, Dimethylformamide (DMF) | 84.4 | >99 | [9] |
| 1-chloro-6,6-dimethyl-2-heptene-4-yne, N-methyl-1-naphthalenemethylamine | Base (e.g., caustic soda, triethylamine) | >90 | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound [2]
-
To a clean and dry reactor under an inert atmosphere, add magnesium turnings (49.5 kg) and tetrahydrofuran (360 L).
-
Add a catalytic amount of iodine (45 g).
-
Slowly add ethyl bromide (12 kg) to initiate the Grignard reaction, allowing the temperature to rise to approximately 63°C.
-
Add a mixture of ethyl bromide (237 kg) and tetrahydrofuran (60 L) while maintaining the temperature at 52°C.
-
Stir the reaction mixture at 52°C for 2 hours.
-
Cool the mixture to 5°C and add additional tetrahydrofuran (120 L).
-
Slowly add tert-butylacetylene (150 kg) to the Grignard reagent, maintaining the temperature below 30°C.
-
Stir the mixture for 3 hours at 25-30°C.
-
Cool the reaction mixture to 5°C and slowly add a solution of acrolein (96 kg) in tetrahydrofuran (120 L), keeping the temperature below 10°C.
-
Stir the reaction for 2 hours at 10°C.
-
Quench the reaction by slowly adding a 25% aqueous ammonium chloride solution (1200 L).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 240 L).
-
Combine the organic layers and wash with a 10% sodium chloride solution (240 L).
-
Concentrate the organic phase under vacuum to obtain crude this compound.
-
Purify the crude product by vacuum distillation at a temperature of 90-110°C and a pressure of 20-40 torr.[1]
Protocol 2: Synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-yne [1]
-
Dissolve the purified this compound in a suitable solvent (e.g., n-hexane).
-
Add a mixture of an acid initiator and a chlorinating agent (e.g., phosphorous oxychloride and hydrochloric acid in methanol, or boron trichloride in hexane).[5][8]
-
Maintain the reaction at a controlled temperature (e.g., 0-5°C, then warming to room temperature).[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography).
-
Upon completion, quench the reaction and perform a work-up procedure, typically involving extraction with an organic solvent.
-
Purify the resulting 1-chloro-6,6-dimethyl-2-heptene-4-yne by vacuum distillation.
Protocol 3: Synthesis of Terbinafine [9][10]
-
In a reaction vessel, combine N-methyl-1-naphthalenemethylamine (40 g), sodium carbonate (24.8 g), and dimethylformamide (250 mL).[10]
-
Cool the mixture to -5°C.
-
Slowly add 1-chloro-6,6-dimethyl-2-heptene-4-yne (38.5 g) to the reaction mixture.[10]
-
Stir the reaction at this temperature for 30 minutes.
-
Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Perform an appropriate work-up, which may include dilution with water and extraction with an organic solvent.
-
The crude Terbinafine can then be purified, for example, by conversion to its hydrochloride salt and recrystallization from a suitable solvent like ethyl acetate to achieve high purity.[11]
Mechanism of Action: Squalene Epoxidase Inhibition
Terbinafine's antifungal activity is derived from its specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Figure 2: Terbinafine's inhibition of the ergosterol biosynthesis pathway.
This enzymatic blockage leads to a deficiency of ergosterol and an intracellular accumulation of squalene, which is toxic to the fungal cell. This dual effect disrupts the cell membrane structure and function, ultimately resulting in fungal cell death.[3][4]
Conclusion
The synthetic route to Terbinafine utilizing this compound is a well-established and efficient method. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the detailed experimental procedures and purification steps is crucial for achieving high yields and purity of the final active pharmaceutical ingredient. Further optimization of reaction conditions may be possible depending on the specific laboratory or industrial scale.
References
- 1. Process For Preparing Terbinafine [quickcompany.in]
- 2. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 3. Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Process For The Preparation Of Terbinafine Hydrochloride [quickcompany.in]
- 6. Terbinafine hydrochloride, SF-86327, Lamisil AT, Daskil, Afogan, Lamisil-药物合成数据库 [drugfuture.com]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
protocol for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol from t-butylacetylene and acrolein
Application Note: Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol
Introduction
This compound is a critical chemical intermediate, most notably utilized in the synthesis of the antifungal drug Terbinafine.[1][2] Its molecular structure contains an alcohol, an alkene, and an alkyne functional group, making it a versatile building block for more complex organic molecules.[2] The synthesis protocol described herein details the nucleophilic addition of a t-butylacetylide anion to acrolein. This alkynylation reaction can be effectively achieved using either an organolithium reagent, such as n-butyllithium, or a Grignard reagent to deprotonate the terminal alkyne, t-butylacetylene.[1][3][4] The resulting acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acrolein to form the desired propargyl alcohol. Careful control of reaction temperature is crucial to ensure high product yield and minimize side reactions.
Reaction Scheme
The overall reaction is as follows:
-
Deprotonation: t-butylacetylene is deprotonated by a strong base (e.g., n-Butyllithium or a Grignard reagent) to form a lithium or magnesium acetylide.
-
Nucleophilic Addition: The acetylide anion attacks the carbonyl carbon of acrolein in a 1,2-addition fashion.
-
Work-up: The reaction is quenched with an aqueous solution to protonate the resulting alkoxide, yielding the final alcohol product.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound.
| Base/Reagent | Solvent | Temp. (Acetylide Formation) | Temp. (Acrolein Addition) | Yield (Crude) | Yield (Distilled) | Boiling Point (Purified) | Reference |
| Ethylmagnesium Bromide | Tetrahydrofuran (THF) | N/A | 0°C to 5°C | 90% | 60.6% | 83°C @ 24 mbar | [1] |
| Metallic Lithium | Tetrahydrofuran (THF) | 40°C | N/A | 65% | 48% | 68-69.5°C @ 12 mbar | [1] |
| n-Butyllithium | Tetrahydrofuran (THF) | 0°C | -50°C | N/A | N/A | N/A | [1] |
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [5][6] |
| Molecular Weight | 138.21 g/mol | [5][6] |
| Boiling Point | 187.2 °C @ 760 mmHg | [5] |
| Density | 0.901 g/cm³ | [5] |
| IUPAC Name | This compound | [6] |
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[7] Grignard reagents are also highly reactive and water-sensitive. All manipulations should be performed by trained personnel under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Synthesis using n-Butyllithium
This protocol is adapted from procedures described in the literature where butyllithium is used as the proton-extracting agent.[1]
Materials:
-
t-Butylacetylene (1.0 eq)
-
n-Butyllithium (1.6 M in hexane, 1.05 eq)
-
Acrolein (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, syringes, magnetic stirrer, and inert gas setup
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Acetylide Formation: Charge the flask with t-butylacetylene and anhydrous THF. Cool the mixture to 0°C using an ice bath.
-
Add n-butyllithium solution (1.6 M in hexane) dropwise to the stirred solution over 70 minutes, maintaining the temperature at 0°C.[1] After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.
-
Reaction with Acrolein: Cool the reaction mixture to -50°C using a dry ice/acetone bath.
-
Add a solution of acrolein in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -40°C.
-
After the addition, allow the reaction mixture to stir at -50°C for 30 minutes.[1]
-
Quenching and Work-up: Slowly warm the mixture to 0°C and quench the reaction by the careful, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volume).
-
Drying and Concentration: Combine the organic extracts and wash with water, then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.[1]
Protocol 2: Synthesis using a Grignard Reagent
This protocol is based on a procedure utilizing ethylmagnesium bromide as the base.[1]
Materials:
-
Magnesium turnings (1.1 eq)
-
Ethyl bromide (1.1 eq)
-
t-Butylacetylene (1.0 eq)
-
Acrolein (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a dry, nitrogen-flushed three-necked flask, place magnesium turnings. Add a small portion of anhydrous THF. Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling and heat). Once initiated, add the remaining ethyl bromide dissolved in THF dropwise to maintain a gentle reflux. After addition, stir until most of the magnesium is consumed.
-
Acetylide Formation: Cool the freshly prepared ethylmagnesium bromide solution to 0°C. Add t-butylacetylene dropwise. A gas (ethane) will evolve. Stir the mixture for 1 hour at room temperature after the addition is complete.
-
Reaction with Acrolein: Cool the resulting t-butylacetylide solution to 0°C. Add acrolein dropwise, maintaining the temperature between 0°C and 5°C.[1]
-
Stir the reaction mixture at this temperature for an additional 1-2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Purification: Follow steps 8-10 from Protocol 1 to extract, dry, concentrate, and purify the final product. A crude yield of 90% and a distilled yield of 60.6% have been reported for this method.[1]
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. EP1174407A2 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20020016517A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C9H14O | CID 10975561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Application Notes and Protocols: 6,6-Dimethylhept-1-en-4-yn-3-ol in Pharmaceutical Intermediate Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and primary application of 6,6-dimethylhept-1-en-4-yn-3-ol as a key intermediate in the production of the antifungal agent, Terbinafine. Additionally, potential alternative synthetic applications are explored.
Introduction
This compound is a versatile bifunctional molecule containing a vinyl group, a t-butyl-substituted acetylene, and a secondary alcohol. This unique combination of functional groups makes it a valuable building block in organic synthesis, most notably in the pharmaceutical industry. Its principal application to date is as a crucial precursor in the industrial synthesis of Terbinafine, a widely used allylamine antifungal drug.
Primary Application: Synthesis of Terbinafine
The most significant application of this compound is in the multi-step synthesis of Terbinafine. The overall synthetic pathway involves the conversion of the alcohol to a suitable leaving group, typically a halide, followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine.
Mechanism of Action of Terbinafine
Terbinafine functions by specifically inhibiting the fungal enzyme squalene epoxidase.[1][2] This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity and function of fungal cell membranes.[1] The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[1]
References
Application Notes and Protocols for Enyne Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile catalytic reaction that facilitates the formation of a new carbon-carbon double bond by rearranging alkenes and alkynes.[1][2] This transformation, which typically yields a 1,3-diene, is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[1][3] Catalyzed predominantly by ruthenium carbene complexes, such as Grubbs and Hoveyda-Grubbs catalysts, enyne metathesis has found broad applications in the synthesis of complex molecules, natural products, and pharmacologically active compounds.[3][4][5]
There are two primary modes of enyne metathesis: intramolecular, known as Ring-Closing Enyne Metathesis (RCEYM), and intermolecular, referred to as Cross-Enyne Metathesis.[1] The driving force for these reactions is the formation of a thermodynamically stable conjugated diene system.[1] This document provides detailed experimental protocols and application notes for conducting enyne metathesis reactions, with a focus on their relevance to drug discovery and development.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for various enyne metathesis reactions, providing a comparative overview of catalysts, conditions, and reported yields.
Table 1: Intramolecular Ring-Closing Enyne Metathesis (RCEYM) Examples
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Enyne with terminal alkyne | Grubbs I (1) | Toluene | RT | - | High | [5] |
| 2 | Enyne 11h | Grubbs I (1) | Toluene | RT | 2.5 | 90 | [6] |
| 3 | Enyne 44 | Grubbs I (4) | CH₂Cl₂ | RT | - | 87 | [5] |
| 4 | Functionalized enyne precursor | Grubbs I (3) | CH₂Cl₂ | RT | - | 85 | [3] |
| 5 | Enyne precursor from L-methionine | Grubbs I (5) | CH₂Cl₂ | RT | - | 76 | [3] |
| 6 | Enyne for virgidivarine synthesis | Hoveyda-Grubbs II (5) | Toluene | Ethylene atm. | - | 83 | [3] |
Table 2: Intermolecular Cross-Enyne Metathesis Examples
| Entry | Alkyne | Alkene | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Terminal Alkyne | Ethylene | Grubbs II | Toluene | 80 | - | High | [5] |
| 2 | (Z)-3-Penten-1-yne | Ethylene | Grubbs II | - | - | - | - | [7] |
| 3 | Phenylacetylene | 1-Octene | Grubbs II (5) | Toluene | 80 | - | - | [5] |
Experimental Protocols
General Protocol for Ring-Closing Enyne Metathesis (RCEYM)
This protocol provides a general guideline for performing an RCEYM reaction. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.[4][6]
Materials:
-
Enyne substrate
-
Ruthenium catalyst (e.g., Grubbs I or II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried under vacuum and subsequently backfilled with an inert gas such as argon or nitrogen.
-
Addition of Reagents: The enyne substrate is added to the flask, followed by the anhydrous and degassed solvent.
-
Initiation of the Reaction: The ruthenium catalyst (typically 1-5 mol%) is added to the solution under a positive flow of inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated gently (e.g., 40 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.[4]
-
Quenching the Reaction: Upon completion, a few drops of ethyl vinyl ether are added to the reaction mixture to quench the catalyst, and the solution is stirred for an additional 30 minutes.[4] Alternatively, a polar isocyanide can be used for a rapid quench and easier purification.[8]
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclic diene.[4]
Protocol for RCEYM under an Ethylene Atmosphere
For certain substrates, particularly those with terminal alkynes, an ethylene atmosphere can significantly improve reaction rates and yields.[6]
Materials:
-
Same as the general RCEYM protocol
-
Ethylene gas (from a balloon or cylinder)
Procedure:
-
Follow steps 1 and 2 of the general RCEYM protocol.
-
Introduction of Ethylene: The flask is evacuated and backfilled with ethylene gas. This process can be repeated to ensure a pure ethylene atmosphere.
-
Reaction Initiation and Monitoring: The catalyst is added, and the reaction is monitored as described in the general protocol. The ethylene atmosphere is maintained throughout the reaction.
-
Follow steps 5 and 6 of the general protocol for quenching and purification.
Mandatory Visualization
Caption: General workflow for an enyne metathesis experiment.
Signaling Pathways and Mechanistic Overview
The catalytic cycle of enyne metathesis is a well-studied process. The reaction can proceed through two main pathways: the "ene-then-yne" or the "yne-then-ene" mechanism.[3] In the "ene-then-yne" pathway, the ruthenium carbene catalyst first reacts with the alkene moiety, followed by reaction with the alkyne. Conversely, in the "yne-then-ene" pathway, the initial reaction is with the alkyne. The operative mechanism can be influenced by the substrate and the catalyst used.[3]
Caption: Simplified mechanistic pathways for enyne metathesis.
Applications in Drug Discovery
Enyne metathesis has emerged as a valuable tool in drug discovery and development.[9] Its ability to efficiently construct complex molecular scaffolds, including macrocycles and spirocycles, allows for the exploration of novel chemical space.[9] The 1,3-diene motif generated is a key structural element in numerous biologically active compounds, exhibiting a range of activities such as anticancer, anti-inflammatory, and antimicrobial properties.[4] Furthermore, the functional groups often present in the products of enyne metathesis provide convenient handles for further chemical modification, enabling the rapid generation of compound libraries for high-throughput screening.[4]
References
- 1. Enyne Metathesis [organic-chemistry.org]
- 2. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Acetylene Alcohols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the primary analytical techniques for the qualitative and quantitative characterization of acetylene alcohols. Acetylene alcohols are a class of organic compounds containing both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group. Their unique structural features make them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Robust analytical characterization is crucial for ensuring the identity, purity, and stability of these compounds throughout the drug development process.
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of acetylene alcohols from complex mixtures, such as reaction media or pharmaceutical formulations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable acetylene alcohols.
Application Note:
GC, particularly with a Flame Ionization Detector (GC-FID), is a widely used method for assessing the purity of acetylene alcohols and quantifying them in various samples. The choice of a suitable capillary column is critical for achieving good separation. Non-polar columns are often effective, but the polarity can be adjusted based on the specific analytes. For confirmation of identity, GC coupled with Mass Spectrometry (GC-MS) provides unequivocal structural information.
Experimental Protocol: Quantitative Analysis of Acetylene Alcohols by GC-FID
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the acetylene alcohol sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethanol, or acetone) in a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Prepare a series of calibration standards of the pure acetylene alcohol in the same solvent, covering the expected concentration range of the sample.
-
If using an internal standard, add a known amount of a suitable internal standard (e.g., a higher or lower molecular weight alcohol with good separation from the analyte) to all sample and standard solutions.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: DB-1, 30 m x 0.53 mm, 3.00 µm film thickness or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 260°C.[1]
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.[1]
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the peak corresponding to the acetylene alcohol based on its retention time, confirmed by injecting a pure standard.
-
Integrate the peak area of the acetylene alcohol in both the sample and standard chromatograms.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the acetylene alcohol in the sample by interpolating its peak area (or area ratio) on the calibration curve.
Quantitative Data Summary: GC Retention Times
| Acetylene Alcohol | Column | Retention Time (min) |
| Propargyl alcohol | DB-1 (30 m x 0.53 mm, 3.00 µm) | ~7.55 |
| 2-Methyl-3-butyn-2-ol | DB-624 (30 m x 0.53 mm, 3.00 µm) | ~4.57 |
Note: Retention times are approximate and can vary depending on the specific instrument, column, and conditions.
Workflow for GC-FID Analysis of Acetylene Alcohols
References
Application Notes and Protocols: 6,6-Dimethylhept-1-en-4-yn-3-ol as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethylhept-1-en-4-yn-3-ol is a valuable and versatile building block in organic synthesis. Its unique structure, incorporating a terminal alkene, an internal alkyne, and a secondary alcohol, provides multiple reactive sites for a variety of chemical transformations. This allows for the efficient construction of complex molecular architectures, including a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted furans, pyrazoles, and isoxazoles using this compound as a key starting material. The resulting heterocyclic cores, featuring a vinyl and a tert-butyl substituent, are of significant interest in medicinal chemistry and drug discovery due to their potential for a wide range of biological activities.
I. Synthesis of 2-(tert-Butyl)-5-vinylfuran
Application Notes
Substituted furans are prevalent scaffolds in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The direct cycloisomerization of enynols, such as this compound, offers an atom-economical and efficient route to highly substituted furans. Gold and other transition metal catalysts have been shown to effectively catalyze this transformation. The protocol below describes a gold-catalyzed cyclization of this compound to yield 2-(tert-butyl)-5-vinylfuran. This compound can serve as a valuable intermediate for further functionalization in the development of novel therapeutic agents.
Experimental Protocol: Gold-Catalyzed Cycloisomerization
Reaction Scheme:
Materials:
-
This compound
-
Chloro(triphenylphosphine)gold(I) [ (PPh₃)AuCl ]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add chloro(triphenylphosphine)gold(I) (0.025 mmol, 2.5 mol%) and silver trifluoromethanesulfonate (0.025 mmol, 2.5 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Prepare a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the enynol to the catalyst mixture dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), quench the reaction by filtering the mixture through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(tert-butyl)-5-vinylfuran.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(tert-Butyl)-5-vinylfuran | (PPh₃)AuCl / AgOTf | DCM | rt | 2 | ~85-95 |
(Yields are estimated based on similar transformations reported in the literature for related substrates.)
Experimental Workflow
CH2=CH-CH-C≡C-C(CH3)3 --[Oxidizing agent]--> CH2=CH-C-C≡C-C(CH3)3
O O O N-N || || || / CH2=CH-C-C≡C-C(CH3)3 --1. Hydration--> CH2=CH-C-CH2-C-C(CH3)3 --2. NH2NH2--> C(tert-Butyl)-CH=C(vinyl)-
Caption: Workflow for the synthesis of 3-(tert-Butyl)-5-vinyl-1H-pyrazole.
III. Synthesis of 3-(tert-Butyl)-5-vinylisoxazole
Application Notes
Isoxazole derivatives are another class of five-membered heterocycles with significant importance in medicinal chemistry. [6][7][8][9]They are present in several approved drugs and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [6][8][9]The synthetic approach to 3-(tert-butyl)-5-vinylisoxazole is analogous to the pyrazole synthesis, utilizing the same 1,3-diketone intermediate. In this case, the cyclization is achieved using hydroxylamine instead of hydrazine.
Experimental Protocol
Step 1: Preparation of 1,3-Diketone Intermediate
Follow the protocol for the oxidation of this compound to the enynone, and the subsequent hydration to the 1,3-diketone as described in the pyrazole synthesis section.
Step 2: Cyclization to 3-(tert-Butyl)-5-vinylisoxazole
Reaction Scheme:
Materials:
-
Crude 1,3-diketone (from the hydration of the enynone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (EtOH)
-
Sodium acetate (NaOAc)
Procedure:
-
To the crude 1,3-diketone (1.0 mmol) from the previous step, add ethanol (10 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-(tert-butyl)-5-vinylisoxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Product | Reaction Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(tert-Butyl)-5-vinylisoxazole | Cyclization | NH₂OH·HCl, NaOAc | EtOH | reflux | 3 | ~75-90 (from 1,3-diketone) |
(Yields are estimated based on similar transformations reported in the literature for related substrates.)
Experimental Workflow
Caption: Workflow for the synthesis of 3-(tert-Butyl)-5-vinylisoxazole.
IV. Application in Drug Discovery: Kinase Inhibition
The synthesized tert-butyl and vinyl substituted pyrazole and isoxazole derivatives are attractive candidates for screening in drug discovery programs, particularly in the area of oncology. Many small molecule kinase inhibitors feature a pyrazole or isoxazole core, which can form key hydrogen bonding interactions with the hinge region of the kinase active site. The tert-butyl group can provide beneficial steric interactions and improve metabolic stability, while the vinyl group offers a handle for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy, such as the MAPK/ERK pathway, and indicates where a hypothetical pyrazole or isoxazole-based kinase inhibitor might act.
Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions of Alkynyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various catalytic cyclization reactions of alkynyl alcohols, a powerful strategy for the synthesis of diverse oxygen-containing heterocycles. These structures are prevalent in natural products, pharmaceuticals, and advanced materials.
Gold-Catalyzed Intramolecular Cyclization of Alkynyl Alcohols for Furan Synthesis
Gold catalysts, particularly Au(I) complexes, are highly effective in activating the alkyne moiety of alkynyl alcohols towards intramolecular nucleophilic attack by the hydroxyl group. This methodology provides a mild and efficient route to substituted furans, which are key structural motifs in many biologically active compounds.
General Workflow for a Catalyzed Cyclization Reaction
The following diagram illustrates a typical experimental workflow for the cyclization of alkynyl alcohols.
Caption: General experimental workflow for a typical catalyzed cyclization reaction.
Catalytic Cycle of Gold(I)-Catalyzed Cyclization
The catalytic cycle for the gold(I)-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols typically proceeds through the following key steps:
Caption: Simplified catalytic cycle for gold(I)-catalyzed alkynol cyclization.
Quantitative Data for Gold-Catalyzed Furan Synthesis
The following table summarizes the results for the gold-catalyzed cyclization of various 3-alkyne-1,2-diols to furans.
| Entry | Substrate (R) | Catalyst (mol%) | Ag Salt (mol%) | Time (h) | Yield (%) |
| 1 | n-Hex | (Ph₃P)AuCl (0.1) | AgNTf₂ (0.1) | 0.5 | 98 |
| 2 | Ph | (Ph₃P)AuCl (0.1) | AgNTf₂ (0.1) | 0.5 | 97 |
| 3 | CH₂OBn | (Ph₃P)AuCl (0.1) | AgNTf₂ (0.1) | 1 | 96 |
| 4 | Cy | (Ph₃P)AuCl (0.1) | AgNTf₂ (0.1) | 1.5 | 95 |
| 5 | t-Bu | (Ph₃P)AuCl (0.5) | AgOTf (0.5) | 10 | 92 |
| 6 | TMS | (Ph₃P)AuCl (0.1) | AgNTf₂ (0.1) | 0.5 | 98 |
Experimental Protocol: Gold-Catalyzed Synthesis of 2-n-Hexyl-4-phenylfuran
Materials:
-
1-Phenyl-4-n-hexyl-3-butyne-1,2-diol (1.0 mmol, 246.4 mg)
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (0.001 mmol, 0.5 mg)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.001 mmol, 0.4 mg)
-
Toluene (2.5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add (Ph₃P)AuCl (0.5 mg) and AgNTf₂ (0.4 mg).
-
Add dry toluene (1.5 mL) and stir the mixture for 5 minutes at room temperature.
-
In a separate flask, dissolve 1-phenyl-4-n-hexyl-3-butyne-1,2-diol (246.4 mg) in dry toluene (1.0 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30 minutes), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired furan product.
NHC-Catalyzed Annulation for 4H-Pyran Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the context of alkynyl alcohol derivatives, NHCs can catalyze the annulation of alkynyl esters with α,β-unsaturated ketones (chalcones) to afford highly substituted 4H-pyrans. This method is advantageous due to its use of readily available starting materials and mild reaction conditions.
Proposed Mechanism for NHC-Catalyzed [2+4] Annulation
The reaction is proposed to proceed through the following key steps, initiated by the nucleophilic addition of the NHC to the alkynyl ester.
Caption: Simplified mechanism for NHC-catalyzed [2+4] annulation to form 4H-pyrans.
Quantitative Data for NHC-Catalyzed 4H-Pyran Synthesis
The following table presents the substrate scope for the NHC-catalyzed synthesis of 4H-pyrans.
| Entry | Alkynyl Ester (R¹) | Chalcone (R², R³) | NHC Precursor (mol%) | Base | Yield (%) |
| 1 | Ph | Ph, Ph | N4 (20) | Cs₂CO₃ | 91 |
| 2 | 4-Me-Ph | Ph, Ph | N4 (20) | Cs₂CO₃ | 85 |
| 3 | 4-Cl-Ph | Ph, Ph | N4 (20) | Cs₂CO₃ | 93 |
| 4 | Ph | 4-MeO-Ph, Ph | N4 (20) | Cs₂CO₃ | 88 |
| 5 | Ph | Ph, 4-F-Ph | N4 (20) | Cs₂CO₃ | 90 |
| 6 | Et | Ph, Ph | N4 (20) | Cs₂CO₃ | 75 |
N4 is a tert-butyl-substituted imidazolium salt.
Experimental Protocol: NHC-Catalyzed Synthesis of a 4H-Pyran Derivative
Materials:
-
Alkynyl ester (0.2 mmol)
-
Chalcone (0.24 mmol)
-
Imidazolium salt NHC precursor (N4) (0.04 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.3 mmol)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry reaction tube, add the imidazolium salt precursor (20 mol%) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dry acetonitrile (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the alkynyl ester (1.0 equiv) and the chalcone (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC monitoring.
-
After completion, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4H-pyran.
Base-Catalyzed Cyclization of Alkynyl Allylic Alcohols to Furans
The cyclization of β- and γ-alkynyl allylic alcohols can be effectively promoted by a strong base, such as potassium tert-butoxide (KOt-Bu), to yield substituted furans. This method provides a metal-free alternative for the synthesis of these important heterocycles.
Reaction Scheme for Base-Catalyzed Furan Synthesis
The reaction proceeds via a 5-exo-dig cyclization of the corresponding alkoxide intermediate.
Caption: Reaction pathway for the base-catalyzed synthesis of furans.
Quantitative Data for Base-Catalyzed Furan Synthesis
The following table shows representative yields for the base-catalyzed cyclization.
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-phenyl-2-penten-4-yn-1-ol | KOt-Bu | t-BuOH/THF | 60 | 3 | 85 |
| 2 | 1-(4-methoxyphenyl)-2-penten-4-yn-1-ol | KOt-Bu | t-BuOH/THF | 60 | 4 | 82 |
| 3 | 1-cyclohexyl-2-penten-4-yn-1-ol | KOt-Bu | t-BuOH/THF | 60 | 5 | 78 |
Experimental Protocol: Base-Catalyzed Synthesis of 2-Phenyl-4-methylfuran
Materials:
-
1-Phenyl-2-penten-4-yn-1-ol (1.0 mmol, 172.2 mg)
-
Potassium tert-butoxide (KOt-Bu) (1.2 mmol, 134.6 mg)
-
tert-Butanol (t-BuOH) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Nitrogen atmosphere
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-phenyl-2-penten-4-yn-1-ol in a mixture of t-BuOH and THF, add potassium tert-butoxide under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the furan product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for different substrates.
Application Notes and Protocols for Biological Activity Screening of Enyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the biological activity screening of enyne alcohols, a class of organic compounds with significant potential in drug discovery. The following protocols and data are intended to serve as a foundational resource for investigating the cytotoxic, antimicrobial, and enzyme-inhibitory properties of novel enyne alcohol derivatives.
Introduction
Enyne alcohols are organic molecules characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), in addition to a hydroxyl group. This unique structural motif imparts diverse chemical reactivity and has been identified in a variety of biologically active natural products. Synthetic enyne alcohols and their derivatives are of increasing interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, and anticancer agents. The screening protocols detailed below are designed to facilitate the systematic evaluation of new enyne alcohol compounds.
Data Presentation: Biological Activities of Selected Alcohol-Containing Compounds
The following tables summarize quantitative data for the biological activities of various alcohol-containing compounds, including some enyne derivatives, to provide a comparative reference for new screening campaigns.
Table 1: Cytotoxicity of Alcohol-Containing Compounds against Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Ruthenium(II) Amino Alcohol Complex | cis-diastereomeric complex C4 | MCF-7 | 34 | [1] |
| Benzaldehyde Derivative | Compound 4 | MDA-MB231 | 59.90 ± 3.9 | [2] |
| Benzaldehyde Derivative | Compound 10 | MDA-MB231 | 35.40 ± 4.2 | [2] |
| Benzyl Alcohol Derivative | Compound 9 | MDA-MB231 | 82.70 ± 6.7 | [2] |
| Benzyl Alcohol Derivative | Compound 12 | MDA-MB231 | 78.71 ± 8.3 | [2] |
Table 2: Antimicrobial and Antifungal Activity of Alcohol-Containing Compounds
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Amino Alcohol Derivative (4c) | Trichophyton rubrum | 7.8 - 312 | [3] |
| Amino Alcohol Derivative (4e) | Candida albicans | 7.8 - 312 | [3] |
| 1-Octen-3-ol | Gram-positive bacteria | 1000 | [4] |
| 1-Octen-3-ol | Gram-negative bacteria | 2000 | [4] |
| Amino Alcohol Analogue (8e) | S. aureus | 32 | [5] |
| Amino Alcohol Analogue (8h) | S. aureus | 32 | [5] |
| Amino Alcohol Analogue (8i) | S. aureus | 32 | [5] |
| Amino Alcohol Analogue (8j) | S. aureus | 32 | [5] |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Enyne alcohol test compounds
-
Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the enyne alcohol compounds in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Enyne alcohol test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the enyne alcohol compounds in the appropriate broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[7]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Enzyme Inhibition Assay: General Protocol
This protocol provides a general framework for assessing the inhibitory activity of enyne alcohols against a specific enzyme. The example provided is for a generic dehydrogenase, but the principles can be adapted for other enzymes.
Materials:
-
Purified enzyme of interest (e.g., alcohol dehydrogenase)
-
Substrate for the enzyme (e.g., ethanol)
-
Cofactor, if required (e.g., NAD⁺)
-
Enyne alcohol test compounds
-
Buffer solution at the optimal pH for the enzyme
-
96-well UV-transparent plates or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the enzyme, substrate, cofactor, and enyne alcohol inhibitors in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, combine the buffer, enzyme, and varying concentrations of the enyne alcohol inhibitor.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (and cofactor, if necessary).
-
Immediately monitor the change in absorbance over time at a wavelength specific for the product or cofactor (e.g., 340 nm for NADH formation).[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control reaction.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the biological activity screening of enyne alcohols.
Representative Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and can be modulated by various compounds, including alcohols.[9]
Caption: Potential modulation of the MAPK/ERK signaling pathway by enyne alcohols.
References
- 1. Anticancer activity of ruthenium(II) arene complexes bearing 1,2,3,4-tetrahydroisoquinoline amino alcohol ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. apec.org [apec.org]
- 8. Inhibition of alcohol dehydrogenase by bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 6,6-dimethylhept-1-en-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification, or derivatization, of the tertiary hydroxyl group in 6,6-dimethylhept-1-en-4-yn-3-ol. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antifungal agent Terbinafine. Derivatization of the hydroxyl group is a critical step to either protect it during subsequent synthetic transformations or to convert it into a leaving group for nucleophilic substitution reactions. The following sections detail common and effective derivatization strategies, including halogenation, acylation, and silylation.
Introduction to Derivatization Strategies
The hydroxyl group of this compound can undergo various reactions typical of tertiary alcohols. The choice of derivatization strategy depends on the desired subsequent reaction.
-
Halogenation: Conversion of the hydroxyl group to a halide (e.g., bromide or chloride) transforms it into a good leaving group, facilitating nucleophilic substitution reactions. This is a common pathway in the synthesis of Terbinafine.
-
Acylation (Esterification): Acylation protects the hydroxyl group as an ester. This is useful when subsequent reactions are to be carried out at other positions of the molecule under conditions that would affect a free hydroxyl group.
-
Silylation (Silyl Ether Formation): Silylation is another common method for protecting the hydroxyl group. Silyl ethers are generally stable under a variety of reaction conditions but can be selectively removed, making them valuable protecting groups in multi-step syntheses.
Quantitative Data Summary
The following table summarizes quantitative data for the derivatization of this compound. Please note that while specific yields for some reactions are available, others are based on general procedures for tertiary propargylic alcohols and may vary.
| Derivatization Reaction | Reagents and Conditions | Product | Yield (%) | Notes |
| Bromination | PBr₃, HBr | 1-bromo-6,6-dimethylhept-2-en-4-yne | Not explicitly stated, but part of a multi-step synthesis. | The reaction involves an allylic rearrangement. The product is typically a mixture of Z and E isomers.[1] |
| Acylation (Acetylation) | Acetic anhydride, pyridine or DMAP | 6,6-dimethylhept-1-en-4-yn-3-yl acetate | High (expected) | General procedure for tertiary alcohols. Yields are typically high for acylation reactions. |
| Silylation (TMS Ether) | Trimethylsilyl chloride (TMSCl), imidazole or triethylamine | 3-((trimethylsilyl)oxy)-6,6-dimethylhept-1-en-4-yne | High (expected) | Standard procedure for protecting tertiary alcohols. |
Experimental Protocols
Protocol 1: Halogenation (Bromination) of this compound
This protocol describes the conversion of the hydroxyl group to a bromide, which also involves an allylic rearrangement. This procedure is adapted from patent literature describing the synthesis of a Terbinafine intermediate.[1]
Materials:
-
This compound
-
Phosphorous tribromide (PBr₃)
-
Hydrobromic acid (HBr)
-
Appropriate organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a suitable anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorous tribromide in hydrobromic acid to the cooled solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 1-bromo-6,6-dimethylhept-2-en-4-yne.
-
The crude product can be purified by column chromatography on silica gel if necessary. The product is typically obtained as a mixture of Z and E isomers.
Diagram of Halogenation Workflow:
Caption: Workflow for the bromination of this compound.
Protocol 2: Acylation (Acetylation) of this compound
This protocol provides a general method for the protection of the hydroxyl group as an acetate ester.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add pyridine (as both a base and solvent) or a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and slowly add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture again to 0 °C and slowly add 1 M HCl to quench the excess acetic anhydride and neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 6,6-dimethylhept-1-en-4-yn-3-yl acetate can be purified by flash chromatography if necessary.
Diagram of Acylation Signaling Pathway:
Caption: Signaling pathway for the acylation of the hydroxyl group.
Protocol 3: Silylation of this compound
This protocol details the formation of a trimethylsilyl (TMS) ether to protect the hydroxyl group.
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a dry flask under an inert atmosphere.
-
Add imidazole or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCl to the stirred solution. A white precipitate of the amine hydrochloride salt will form.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude silyl ether is often of sufficient purity for subsequent steps, but can be purified by flash chromatography if needed.
Diagram of Silylation Logical Relationship:
Caption: Logical flow of the silylation of this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Enynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-enyne motif is a valuable structural unit present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. The development of stereoselective methods to access these structures with high levels of enantio- and diastereocontrol is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for three distinct and effective methods for the stereoselective synthesis of 1,4-enynes: Palladium-Catalyzed Branch-Selective Allylic C-H Alkylation, Iron-Catalyzed Stereospecific Suzuki–Miyaura Coupling, and Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents.
Palladium-Catalyzed Branch-Selective Allylic C-H Alkylation
This method enables the construction of chiral 1,4-enynes featuring tertiary or quaternary stereocenters through a highly regio-, enantio-, and diastereoselective allylic C-H alkylation. The reaction typically employs a palladium catalyst in conjunction with a chiral phosphoramidite ligand and an oxidant.
Application Notes:
This palladium-catalyzed allylic C-H alkylation provides a powerful tool for the synthesis of complex chiral 1,4-enynes from readily available starting materials. The reaction proceeds via the formation of a π-allylpalladium intermediate, with the chiral ligand controlling the facial selectivity of the subsequent nucleophilic attack.[1][2][3] The use of an oxidant, such as benzoquinone, is necessary to regenerate the active Pd(II) catalyst.[1][4] This method is particularly advantageous for creating sterically congested stereocenters with high fidelity.
Quantitative Data Summary:
| Entry | Alkene Substrate | Nucleophile | Yield (%) | b/l ratio | d.r. | ee (%) |
| 1 | 1,4-enyne with terminal alkene | Benzothiazolyl acetamide | 93 | >20:1 | >20:1 | 98 |
| 2 | Substituted 1,4-enyne | Benzothiazolyl acetamide | 85 | >20:1 | >20:1 | 96 |
| 3 | 1,4-enyne with internal alkene | Benzothiazolyl acetamide | 78 | >20:1 | 15:1 | 95 |
Data extracted from representative examples in the literature. b/l = branched/linear ratio. d.r. = diastereomeric ratio. ee = enantiomeric excess.
Experimental Protocol:
General Procedure for Palladium-Catalyzed Enantioselective Allylic C-H Alkylation of 1,4-Enynes:
-
To an oven-dried Schlenk tube are added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2.5 mol%), a chiral phosphoramidite ligand (e.g., (R)-L3, 0.03 mmol, 7.5 mol%), and the nucleophile (e.g., benzothiazolyl acetamide, 0.15 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The 1,4-enyne substrate (0.1 mmol) and 2,6-dimethyl-1,4-benzoquinone (DMBQ, 20.4 mg, 0.15 mmol) are added.
-
The reaction mixture is stirred at 30 °C for 18-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to afford the desired chiral 1,4-enyne product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle Visualization:
Caption: Proposed Catalytic Cycle for Pd-Catalyzed Allylic C-H Alkylation.
Iron-Catalyzed Stereospecific Suzuki–Miyaura Coupling
This method provides a highly regio- and stereoselective synthesis of 1,4-enynes through the iron-catalyzed cross-coupling of propargyl electrophiles with lithium alkenylborates.[5][6] This approach is notable for its use of an inexpensive and abundant metal catalyst and its high functional group tolerance.
Application Notes:
The iron-catalyzed Suzuki-Miyaura coupling offers a practical and efficient route to a wide range of 1,4-enynes. The reaction proceeds with high Sₙ2-type regioselectivity, meaning the coupling occurs at the carbon bearing the leaving group of the propargyl electrophile, with inversion of configuration if a chiral center is present.[5] The stereochemistry of the alkenylborate is faithfully transferred to the product. The reaction is typically performed under ligand-free conditions, simplifying the experimental setup.
Quantitative Data Summary:
| Entry | Propargyl Bromide | (Z)-Alkenylborate | Yield (%) | Sₙ2/Sₙ2' ratio |
| 1 | Phenyl-substituted | Styrenyl | 95 | >99:1 |
| 2 | Alkyl-substituted | Alkyl-substituted | 88 | >99:1 |
| 3 | Silyl-protected | Styrenyl | 92 | 93:7 |
Data extracted from representative examples in the literature.[5]
Experimental Protocol:
General Procedure for Iron-Catalyzed Suzuki–Miyaura Coupling:
-
To a solution of the corresponding alkene (1.2 mmol) in THF (2.4 mL) at -78 °C is added sec-BuLi (1.2 mmol, 1.0 M in cyclohexane). The mixture is stirred for 2 hours at -78 °C.
-
Triisopropyl borate (1.5 mmol) is added, and the mixture is stirred for 30 minutes at -78 °C and then warmed to room temperature for 1 hour.
-
The resulting alkenylboronic ester is cooled to -78 °C, and n-BuLi (1.2 mmol, 1.6 M in hexanes) is added. The mixture is stirred for 1 hour at -78 °C to form the lithium alkenylborate.
-
In a separate flask, FeCl₃ (0.02 mmol, 2 mol%) and MgBr₂ (0.4 mmol) are dissolved in THF (1.0 mL).
-
The solution of the lithium alkenylborate is added to the iron/magnesium solution at 0 °C, followed by the propargyl bromide (1.0 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour, monitoring by TLC.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 1,4-enyne product.
Catalytic Cycle Visualization:
Caption: Plausible Catalytic Cycle for Iron-Catalyzed Suzuki-Miyaura Coupling.
Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents
This method provides a direct route to 1,4-enynes by the nickel-catalyzed cross-coupling of readily available allylic alcohols with alkynylzinc reagents.[7] This approach avoids the pre-functionalization of the allylic alcohol, making it an atom-economical process.
Application Notes:
The nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents is a valuable method for the synthesis of 1,4-enynes, particularly those with aryl substituents on the alkene moiety, which leads to high regio- and E/Z-selectivity.[7] The reaction is thought to proceed through a π-allyl nickel intermediate.[8] The in situ generation of the alkynylzinc reagent from the corresponding terminal alkyne is a convenient feature of this protocol.
Quantitative Data Summary:
| Entry | Allylic Alcohol | Terminal Alkyne | Yield (%) | Regioselectivity |
| 1 | Cinnamyl alcohol | Phenylacetylene | 92 | >99:1 (linear) |
| 2 | 1-Phenylallyl alcohol | Phenylacetylene | 85 | >99:1 (linear) |
| 3 | Cinnamyl alcohol | 1-Hexyne | 78 | >99:1 (linear) |
Data extracted from representative examples in the literature.[7]
Experimental Protocol:
General Procedure for Nickel-Catalyzed Cross-Coupling:
-
To a solution of the terminal alkyne (1.2 mmol) in THF (2.0 mL) at 0 °C is added n-BuLi (1.2 mmol, 2.5 M in hexanes). The mixture is stirred for 30 minutes at 0 °C.
-
A solution of ZnCl₂ (1.3 mmol) in THF (1.0 mL) is added, and the mixture is stirred for 30 minutes at room temperature to form the alkynylzinc reagent.
-
In a separate flask, NiCl₂(dppe) (0.05 mmol, 5 mol%) and the allylic alcohol (1.0 mmol) are dissolved in THF (2.0 mL).
-
The solution of the alkynylzinc reagent is added to the nickel/allylic alcohol solution.
-
The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by TLC.
-
The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 1,4-enyne product.
Catalytic Cycle Visualization:
Caption: Proposed Catalytic Cycle for Nickel-Catalyzed Cross-Coupling.
References
- 1. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol
Welcome to the technical support center for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving product yield. This compound is a key intermediate in the production of the antifungal drug terbinafine.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors. The reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
Another critical aspect is the quality and handling of the reagents. The proton-extracting agent, such as butyllithium or a Grignard reagent, is highly reactive and can be deactivated by traces of water or air.[2][4] Additionally, the purity of the starting materials, t-butylacetylene and acrolein, is crucial.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions?
Several side reactions can occur, leading to a decrease in the desired product and complicating purification:
-
Wurtz-type homocoupling: If you are preparing a Grignard reagent in situ, a major side reaction can be the coupling of the alkyl halide with the Grignard reagent itself.[5]
-
Enolization of acrolein: Acrolein has acidic α-protons. A strong base like a Grignard or organolithium reagent can act as a base rather than a nucleophile, leading to the enolization of acrolein and reducing the yield of the desired 1,2-addition product.[3]
-
Polymerization of acrolein: Acrolein is prone to polymerization, especially in the presence of reactive species.
To mitigate these, ensure slow, controlled addition of reagents at the recommended temperature and maintain a moisture-free environment.
Q3: What is the optimal temperature for the reaction of the t-butylacetylide with acrolein?
The optimal temperature is a trade-off between reaction rate and selectivity. While some literature procedures advocate for very low temperatures like -75°C to minimize side reactions, other studies have shown that the reaction can proceed with good yields (around 60-65%) at higher temperatures, such as 0°C to +20°C.[2] Operating at these higher temperatures can be more practical and cost-effective for larger-scale synthesis.[2] It is advisable to run small-scale trials to determine the optimal temperature for your specific setup.
Q4: How can I be sure my Grignard or organolithium reagent is active?
The formation of a Grignard reagent can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution.[6] For both Grignard and organolithium reagents, titration methods (e.g., against a known concentration of iodine or a suitable indicator) can be used to determine the exact concentration of the active reagent before proceeding with the reaction.[7]
Q5: What are the best practices for the purification of this compound?
The most common method for purifying the final product is distillation under reduced pressure.[2][8] The boiling point of this compound is reported to be around 68-69.5°C at 12 mbar and 83°C at 24 mbar.[2] It is important to ensure the crude product is properly worked up to remove any unreacted starting materials and salts before distillation.
Data Summary: Reaction Conditions and Yields
| Proton-Extracting Agent | Reaction Temperature for Acrolein Addition | Reported Yield (Distilled) | Reference |
| Butyllithium | -75°C | ~64% | [2] |
| Butyllithium | ~0°C | 60.5% | [2] |
| Metallic Lithium | Not specified | 60.6% | [2] |
| Ethylmagnesium Bromide | Not specified | 48% (distilled), 65% (crude) | [2] |
Experimental Protocols
Synthesis of this compound using Butyllithium
-
Preparation of Lithium t-butylacetylide: To a solution of t-butylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a 1.6 M solution of butyllithium in hexane (1.05 eq) dropwise over 70 minutes.
-
Reaction with Acrolein: After the addition is complete, cool the reaction mixture to the desired temperature (e.g., 0°C or -75°C). Add freshly distilled acrolein (1.0 eq) dropwise, ensuring the temperature is maintained.
-
Quenching and Work-up: After the addition of acrolein, stir the reaction mixture for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.[2]
Synthesis of this compound using Metallic Lithium
-
Preparation of Lithium t-butylacetylide: Under a blanket of dry nitrogen, add metallic lithium (1.2 eq) to a mixture of t-butylacetylene (1.5 eq) and anhydrous THF at 0°C. Heat the mixture to 40°C for 5 hours and then stir at room temperature for 24 hours.
-
Reaction with Acrolein: Cool the resulting lithium t-butylacetylide solution and add acrolein (1.0 eq) dropwise.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described for the butyllithium method.
-
Purification: Purify the crude product by vacuum distillation.[2]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. EP1174407A2 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Enynes from 1,3-Diynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of enynes from 1,3-diyne precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of enynes from 1,3-diynes?
A1: The synthesis of enynes from 1,3-diynes is often complicated by several competing reaction pathways. The most prevalent side reactions include:
-
Homocoupling (Glaser Coupling): This is a frequent side reaction, especially when using terminal 1,3-diynes in the presence of copper catalysts, leading to the formation of symmetrical diynes. This occurs due to the oxidative coupling of the terminal alkyne moieties.
-
Poor Regioselectivity: When using unsymmetrical 1,3-diynes, the reaction can occur at either of the two alkyne units, leading to a mixture of regioisomers. The control of regioselectivity is a significant challenge.[1]
-
Difunctionalization: Instead of the desired mono-functionalization to an enyne, the reaction can proceed on both alkyne units of the 1,3-diyne, resulting in the formation of di-substituted byproducts.
-
Cycloaddition Reactions: The highly unsaturated 1,3-diyne and the resulting enyne product can participate in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic byproducts, such as furans and pyrroles, particularly under thermal or certain catalytic conditions.
Q2: My reaction with a terminal 1,3-diyne is producing a significant amount of homocoupled byproduct. How can I prevent this?
A2: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common issue, particularly in copper-catalyzed reactions like the Sonogashira coupling.[2] To minimize this side reaction, consider the following strategies:
-
Utilize Copper-Free Conditions: A number of Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, which is a primary promoter of Glaser coupling.[2][3]
-
Strict Exclusion of Oxygen: Homocoupling is an oxidative process. Ensuring your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) can significantly reduce the formation of this byproduct.[4]
-
Slow Addition of the Alkyne: Adding the terminal 1,3-diyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Use of Specific Ligands: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction pathway.
Q3: I am struggling with controlling the regioselectivity in the reaction of an unsymmetrical 1,3-diyne. What factors should I consider?
A3: Achieving high regioselectivity in the functionalization of unsymmetrical 1,3-diynes is a significant challenge. The outcome is often influenced by a combination of electronic and steric factors of the substrate, as well as the reaction conditions. Key strategies to improve regioselectivity include:
-
Catalyst and Ligand Selection: The choice of the transition metal catalyst and its associated ligands is crucial. For instance, manganese(I)-based catalysts have been shown to provide excellent regioselectivity in the hydroarylation of unsymmetrical 1,3-diyne alcohols.[4]
-
Use of Directing Groups: Incorporating a directing group on the 1,3-diyne substrate can chelate to the metal catalyst and direct the reaction to a specific alkyne unit.
-
Substrate-Controlled Reactivity: The inherent electronic and steric differences between the two alkyne moieties can be exploited. For example, a terminal alkyne is generally more reactive than an internal alkyne in many coupling reactions.
Q4: My reaction is resulting in a mixture of mono- and di-functionalized products. How can I favor the formation of the desired enyne?
A4: The formation of di-functionalized byproducts arises from the further reaction of the initially formed enyne. To enhance the selectivity for mono-functionalization:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 1,3-diyne relative to the coupling partner.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes slow down the second addition to the enyne product more significantly than the initial reaction with the diyne.
-
Monitor Reaction Progress: Closely monitor the reaction by techniques like TLC or GC-MS and stop the reaction once the desired mono-functionalized product is maximized.
-
Ligand Effects: The steric bulk of the ligand on the catalyst can sometimes disfavor the reaction with the more sterically hindered enyne product.
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupled Byproducts (Glaser Coupling)
| Symptom | Possible Cause | Troubleshooting Steps |
| High percentage of symmetrical diyne byproduct, low yield of desired enyne. | Presence of oxygen and/or copper catalyst promoting oxidative homocoupling. | 1. Switch to a Copper-Free Protocol: Employ a well-established copper-free Sonogashira or other cross-coupling methodology.[3] 2. Ensure Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly. Use Schlenk line techniques or a glovebox to maintain an oxygen-free environment throughout the reaction.[4] 3. Slow Addition: Prepare a solution of the terminal 1,3-diyne and add it dropwise to the reaction mixture over an extended period using a syringe pump. |
Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Diynes
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of regioisomeric enynes. | Insufficient electronic or steric differentiation between the two alkyne units. Inappropriate catalyst system. | 1. Catalyst and Ligand Screening: Systematically screen different transition metal catalysts (e.g., Pd, Mn, Ni) and a variety of ligands with different steric and electronic properties.[4] 2. Employ a Directing Group Strategy: If possible, modify the substrate to include a directing group that can coordinate to the catalyst and favor reaction at one of the alkyne sites. 3. Modify Reaction Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product. |
Issue 3: Formation of Di-functionalized Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amounts of byproduct where both alkyne units have reacted. | The enyne product is sufficiently reactive to compete with the starting 1,3-diyne for the catalyst and reagents. | 1. Adjust Stoichiometry: Use the 1,3-diyne as the limiting reagent or in a 1:1 ratio with the coupling partner. 2. Reaction Monitoring: Carefully track the progress of the reaction and quench it as soon as the starting diyne is consumed to prevent further reaction of the enyne product. 3. Lower Reaction Temperature: As with improving regioselectivity, lower temperatures can sometimes disfavor the second addition. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Enyne Synthesis
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Desired Enyne Yield (%) | Homocoupling Byproduct (%) | Other Byproducts (%) | Reference |
| 1 | Pd(OAc)₂ / CuI | PPh₃ | Et₃N | THF | 60 | Moderate | Significant | - | [2] |
| 2 | (AllylPdCl)₂ | P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | 85 | <5 | - | [3] |
| 3 | Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 92 | Not Reported (amine-free) | - | [5] |
| 4 | Mn₂(CO)₈Br₂ | - | NaOAc | Toluene | 100 | 91 | Not Applicable | Isomers not observed | [4] |
| 5 | Pd(OAc)₂ | PCy₃ | - | Toluene | 80 | 85 | Not Applicable | - | [1] |
Note: This table is a representative summary based on data from multiple sources and specific yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a 1,3-Diyne
This protocol is adapted for the synthesis of enynes from 1,3-diynes while minimizing homocoupling side reactions.[3]
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Terminal 1,3-diyne (1.1 mmol)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol%)
-
P(t-Bu)₃ (0.1 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl or vinyl halide/triflate, (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the terminal 1,3-diyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-hydroarylation of a 1,3-Diyne with an Arylboronic Acid
This protocol is based on a manganese-catalyzed reaction known for its high selectivity.[4]
Materials:
-
1,3-Diyne (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Mn₂(CO)₈Br₂ (0.025 mmol, 5 mol%)
-
NaOAc (1.0 mmol)
-
Anhydrous toluene (2 mL)
Procedure:
-
In a glovebox, add the 1,3-diyne, arylboronic acid, Mn₂(CO)₈Br₂, and NaOAc to an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways in enyne synthesis from 1,3-diynes.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Hydroarylation of 1,3-Diynes Using a Dimeric Manganese Catalyst: Modular Synthesis of Z-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Enyne Alcohols
Welcome to the technical support center for the purification of enyne alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of enyne alcohols.
Column Chromatography Issues
Question: My enyne alcohol appears to be decomposing on the silica gel column. What can I do?
Answer: Decomposition of enyne alcohols on silica gel can be a significant issue, often due to the acidic nature of standard silica gel. Here are several strategies to mitigate this problem:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel.
-
Protocol for Neutralizing Silica Gel:
-
Make a slurry of the silica gel in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of a mild base, such as triethylamine (typically 1-2% v/v of the total solvent volume), to the slurry.
-
Stir the slurry for 15-20 minutes.
-
Pack the column using this neutralized slurry.
-
Equilibrate the column with your chosen eluent, also containing a small percentage of the same base.
-
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for acid-sensitive compounds. Ensure you choose the correct activity grade for your separation.
-
Treated Silica Gel: Commercially available deactivated or base-treated silica gels are also excellent options.
-
-
Solvent System Modification: Adding a small amount of a basic modifier to your eluent system can help to suppress the acidity of the silica gel. Common modifiers include triethylamine or pyridine (use with caution in a well-ventilated fume hood).[1]
-
Rapid Purification: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
Question: I am having trouble getting good separation of my enyne alcohol from impurities. What solvent systems are recommended?
Answer: Achieving good separation requires optimizing the solvent system. The polarity of enyne alcohols can vary significantly based on the overall structure.
-
General Solvent Systems: A common starting point for the purification of moderately polar compounds like many enyne alcohols is a mixture of a non-polar solvent and a more polar solvent.
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol (A small amount of methanol can significantly increase polarity)
-
Toluene/Ethyl Acetate
-
-
TLC for Optimization: Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of around 0.25-0.35 for your desired compound to ensure good separation on the column.[2][3]
-
Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent during the separation) will likely provide a better purification than an isocratic (constant solvent composition) elution.
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Enyne Alcohols
| Polarity of Enyne Alcohol | Recommended Solvent System (v/v) | Typical Rf Range |
| Low | 95:5 Hexanes:Ethyl Acetate | 0.2 - 0.4 |
| Medium | 80:20 Hexanes:Ethyl Acetate | 0.2 - 0.4 |
| High | 95:5 Dichloromethane:Methanol | 0.2 - 0.4 |
Note: These are starting points. The optimal solvent system will depend on the specific structure of your enyne alcohol and its impurities.
Experimental Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography.
Recrystallization Issues
Question: My enyne alcohol is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem that can often be resolved by adjusting your recrystallization technique.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create a rough surface that promotes crystal formation.
-
Seeding: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
Solvent System Adjustment: You may need to adjust your solvent system. If using a two-solvent system, try adding slightly more of the "good" solvent (the one the compound is more soluble in) to the hot solution before cooling.[4][5]
Question: How do I choose a suitable solvent or solvent pair for the recrystallization of my enyne alcohol?
Answer: The ideal recrystallization solvent is one in which your enyne alcohol is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Single Solvent Recrystallization:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. If crystals form, you have found a suitable solvent.
-
-
Two-Solvent Recrystallization: This method is used when no single solvent has the desired solubility properties. You will need a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[6][7]
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Table 2: Common Solvent Pairs for Recrystallization
| "Good" Solvent | "Poor" Solvent | Comments |
| Ethanol | Water | Excellent for moderately polar compounds.[4] |
| Acetone | Hexanes | Good for a wide range of polarities. |
| Ethyl Acetate | Hexanes | A very common and effective pair.[8] |
| Dichloromethane | Hexanes | Useful for less polar compounds. |
| Toluene | Hexanes | Suitable for non-polar compounds. |
Logical Flow for Selecting a Recrystallization Solvent
Caption: Solvent Selection for Recrystallization.
Distillation Issues
Question: My enyne alcohol seems to be decomposing during distillation, even under reduced pressure. How can I prevent this?
Answer: Thermal instability can be a problem for some enyne alcohols. Here are some tips to minimize decomposition during distillation:
-
Use a Lower Pressure: The lower the pressure, the lower the boiling point. If you are using a water aspirator, consider switching to a vacuum pump to achieve a lower pressure.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. Do not heat the distillation flask too strongly or too quickly. The boiling temperature of pure ethanol is 174°F (78.9°C), but this is for pure ethanol. The boiling temperature of a wash will depend on the percentage of alcohol.[9]
-
Degas the Sample: If your compound is sensitive to oxidation, degassing the crude material before distillation can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a crude enyne alcohol sample?
A1: Common impurities often depend on the synthetic route used to prepare the enyne alcohol. These can include:
-
Starting materials: Unreacted aldehydes/ketones and alkynes.
-
Catalyst residues: Transition metal catalysts (e.g., palladium, copper) if used in the synthesis.
-
Side products: Homocoupling products of the alkyne, over-reduction products, or products from other side reactions.
-
Solvents: Residual reaction solvents.
Q2: Is it necessary to use a protecting group for the alcohol functionality during the purification of an enyne alcohol?
A2: In many cases, a protecting group is not necessary for purification by standard techniques like column chromatography or recrystallization. However, if you are performing a reaction on another part of the enyne alcohol molecule and the hydroxyl group is not compatible with the reaction conditions, then protection is necessary.[10][11][12][13] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are generally stable to a wide range of reaction conditions and can be easily removed.[12]
Q3: Can I use distillation to purify a solid enyne alcohol?
A3: Distillation is a purification technique for liquids. If your enyne alcohol is a solid at room temperature, you would typically use recrystallization or column chromatography for purification. However, if the solid has a relatively low melting point and is thermally stable, it could potentially be distilled under high vacuum.
Q4: My enyne alcohol is a viscous oil. How should I handle it for purification?
A4: Viscous oils can be challenging to handle.
-
For column chromatography: Dissolve the oil in a small amount of a relatively non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be dry-loaded onto the column.
-
For recrystallization: Finding a suitable solvent system can be more challenging for oils. It may be necessary to screen a wider range of solvents. In some cases, an oil can be induced to crystallize by dissolving it in a minimal amount of a good solvent and then adding a poor solvent while vigorously stirring or sonicating.
Q5: How can I remove trace metal impurities from my enyne alcohol after a cross-coupling reaction?
A5: Trace metal impurities can often be removed by:
-
Aqueous Workup: A thorough workup with an aqueous solution of a chelating agent like EDTA or ammonium chloride can help remove many metal salts.
-
Silica Gel Chromatography: Often, the polar metal complexes will adhere strongly to the silica gel and be separated from your less polar product.
-
Activated Carbon: Stirring a solution of your compound with activated carbon can sometimes adsorb metal impurities. The carbon is then removed by filtration.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. clawhammersupply.com [clawhammersupply.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Enyne Metathesis Reactions
Welcome to the technical support center for enyne metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing enyne metathesis reactions. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during enyne metathesis experiments in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Question: My enyne metathesis reaction is resulting in a low yield or no product. What are the potential causes and how can I improve the yield?
Answer: Low yields in enyne metathesis can stem from several factors, including catalyst activity, reaction conditions, and substrate purity. Here are common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the use of dry, degassed solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] For ruthenium-catalyzed reactions, especially with terminal alkynes, conducting the reaction under an ethylene atmosphere can help regenerate the active catalyst and suppress alkyne polymerization.[1][2] Consider a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%) or adding the catalyst in portions throughout the reaction.[1][2] |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions may require elevated temperatures for efficient catalytic turnover, while others might benefit from lower temperatures to prevent catalyst decomposition or side reactions.[1] |
| Incorrect Solvent Choice | Consult the literature for solvents compatible with your specific catalyst system. Dichloromethane (DCM) and toluene are commonly used.[1] Ensure the solvent is anhydrous and free of impurities that could poison the catalyst. |
| Substrate-Related Issues | Verify the purity of your enyne substrate. Impurities from previous synthetic steps can inhibit the catalyst. Protect sensitive functional groups on the substrate that might interfere with the catalyst.[1] For substrates with coordinating functional groups (e.g., N-heteroaromatics), protonation prior to the reaction may be necessary. |
| Poor Catalyst Activity | Confirm that the catalyst has been stored correctly and has not degraded. If possible, test the catalyst on a known, reliable reaction to verify its activity. |
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, such as trienes or oligomers. How can I minimize their formation?
Answer: The formation of side products is a common challenge, particularly in macrocyclization reactions or when using ethylene.
| Potential Cause | Recommended Solution |
| Competitive Cross-Metathesis with Ethylene | For the synthesis of large rings, consider performing the reaction in the absence of ethylene or under a stream of inert gas to remove any in situ generated ethylene.[2] Optimize the ethylene concentration; a lower pressure or a slower bubbling rate may be sufficient.[2] |
| Homodimer and Oligomer Formation | Use high dilution conditions to favor intramolecular ring-closing reactions over intermolecular side reactions. |
| Substrate Decomposition | If the substrate is unstable under the reaction conditions, consider using a lower temperature or a shorter reaction time. |
Issue 3: Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Answer: Achieving high selectivity is often dependent on the choice of catalyst and reaction conditions.[3]
| Potential Cause | Recommended Solution |
| Inherent Substrate Bias | The structure of the enyne substrate can strongly influence the regiochemical outcome. Modifying the substitution pattern of the alkene or alkyne may alter the selectivity. |
| Catalyst and Ligand Effects | The steric and electronic properties of the catalyst and its ligands are primary determinants of selectivity. For some systems, first-generation Grubbs catalysts may offer different selectivity compared to second-generation catalysts. Screening different catalysts is often necessary. |
| Influence of Ethylene | An ethylene atmosphere has been shown to improve E:Z selectivity in certain cross-metathesis systems.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ethylene in enyne metathesis?
A1: Ethylene can significantly improve the efficiency and yield of enyne metathesis reactions, particularly when using ruthenium-based catalysts.[2] Its main functions are to prevent catalyst deactivation and maintain high catalytic activity by promoting the regeneration of the active ruthenium methylidene species and suppressing alkyne polymerization.[2][4]
Q2: Is the use of ethylene always beneficial in enyne metathesis?
A2: Not always. In certain cases, such as the synthesis of large rings (macrocyclization), ethylene can engage in competitive cross-metathesis with the alkyne, leading to the formation of undesired triene byproducts.[2][3] For these reactions, it may be better to run the reaction in the absence of ethylene or under a flow of inert gas.[2]
Q3: Which type of catalyst is generally best for ring-closing enyne metathesis (RCEYM)?
A3: Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are most commonly used and effective for RCEYM.[1] Second-generation Grubbs catalysts often exhibit higher activity and a broader substrate scope compared to first-generation catalysts.[1] However, the optimal catalyst is substrate-dependent, and screening may be necessary.[5]
Q4: What is the difference between the "ene-then-yne" and "yne-then-ene" mechanisms?
A4: These terms describe the initial step of the catalytic cycle. In the "ene-then-yne" mechanism, the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne substrate.[4] In the "yne-then-ene" mechanism, the initial reaction is with the alkyne. For many ruthenium-catalyzed systems, evidence suggests the "ene-then-yne" pathway is favored.[4][6]
Q5: How can I remove ruthenium impurities from my final product?
A5: A common issue with ruthenium-catalyzed metathesis is the removal of residual metal from the product. Methods for ruthenium scavenging include washing with water-soluble phosphines, treatment with oxidizing agents (like triphenylphosphine oxide or DMSO), or using solid supports like mesoporous silicates or activated carbon. A simple cleanup procedure involving an isocyanide scavenger has also been reported.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and the presence of ethylene on the yield of enyne metathesis reactions.
Table 1: Comparison of Catalysts for Ring-Closing Enyne Metathesis (RCEYM)
Data is for the RCEYM of 4-(allyloxy)hepta-1,6-diyne, a structural analog of many common enyne substrates.[5]
| Catalyst | Condition | Yield (%) |
| Grubbs 1st Gen (G-I) | CH₂Cl₂ | Low |
| Grubbs 1st Gen (G-I) | CH₂Cl₂ + Ethene | High |
| Grubbs 2nd Gen (G-II) | CH₂Cl₂ | Moderate |
| Grubbs 2nd Gen (G-II) | CH₂Cl₂ + Ethene | Moderate |
| Hoveyda-Grubbs 2nd Gen (HG-II) | CH₂Cl₂ | Moderate |
| Hoveyda-Grubbs 2nd Gen (HG-II) | CH₂Cl₂ + Ethene | Moderate |
Table 2: Influence of Ethylene on Intramolecular Enyne Metathesis Yield [2]
| Entry | Catalyst | Atmosphere | Yield (%) |
| 1 | Grubbs 2nd Gen | Argon | 20 |
| 2 | Grubbs 2nd Gen | Ethylene | 85 |
Experimental Protocols
General Protocol for Ring-Closing Enyne Metathesis (RCEYM) under an Ethylene Atmosphere
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Enyne substrate
-
Ruthenium catalyst (e.g., Grubbs 1st or 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethylene gas
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Quenching agent (e.g., ethyl vinyl ether)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.
-
Solvent Preparation: Degas the anhydrous solvent by bubbling with an inert gas for 15-30 minutes. Subsequently, bubble ethylene gas through the solvent for 15-30 minutes.[5]
-
Reaction Setup: Dissolve the enyne substrate in the ethylene-saturated solvent in the Schlenk flask to achieve the desired concentration (typically 0.05-0.1 M for RCEYM).[5]
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the ruthenium catalyst (typically 1-5 mol%) in a small amount of the ethylene-saturated solvent.[5] Add the catalyst solution to the stirring solution of the substrate.
-
Reaction Monitoring: Stir the reaction mixture under a constant atmosphere of ethylene (a balloon of ethylene is often sufficient) at the desired temperature (e.g., room temperature to 40 °C).[2][5] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Workup: Once the reaction is complete, quench the reaction by opening the flask to the air or by adding a quenching agent like ethyl vinyl ether and stirring for 30 minutes.[7] Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diene product.
Visualizations
Caption: Workflow for optimizing enyne metathesis reaction conditions.
References
Technical Support Center: Degradation Pathways of Propargyl Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propargyl alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for propargyl alcohols?
Propargyl alcohols are susceptible to several degradation pathways, primarily involving their alkyne and alcohol functional groups. The most common pathways include:
-
Oxidation: The alcohol group can be oxidized to form propargyl aldehydes or ketones. This can be promoted by exposure to air (auto-oxidation) or the presence of oxidizing agents.
-
Rearrangement Reactions: Under acidic conditions, propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds. The two main types of rearrangements are the Meyer-Schuster rearrangement and the Rupe rearrangement.
-
Polymerization: The terminal alkyne can undergo polymerization, especially in the presence of transition metal catalysts (like copper or palladium) or upon exposure to heat and light. This often results in the formation of insoluble, dark-colored materials.
-
Isomerization: Propargyl alcohols can isomerize to the corresponding allenes, particularly in the presence of bases.
Q2: My reaction mixture containing a propargyl alcohol has turned dark brown/black. What is the likely cause?
A dark coloration is a common indicator of polymerization of the alkyne moiety. This is often initiated by trace metal impurities (especially copper), heat, light, or basic conditions. To troubleshoot this:
-
Purify Reagents: Ensure all starting materials and solvents are free from metal contaminants. Consider treating solvents with a metal scavenger.
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Protect from Light: Shield the reaction vessel from light, especially if using photosensitive reagents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate polymerization.
Q3: I am observing an unexpected α,β-unsaturated ketone/aldehyde in my reaction analysis (NMR, LC-MS). What is its origin?
The formation of an α,β-unsaturated carbonyl compound from a propargyl alcohol is characteristic of a Meyer-Schuster or Rupe rearrangement. These are acid-catalyzed processes.
-
Meyer-Schuster Rearrangement: Occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones and aldehydes, respectively.
-
Rupe Rearrangement: Primarily occurs with tertiary propargyl alcohols that have a hydrogen on an adjacent carbon, leading to α,β-unsaturated ketones.
To avoid these rearrangements, it is crucial to maintain non-acidic conditions. If acidic conditions are required for your desired transformation, consider using a milder acid or a shorter reaction time at a lower temperature.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Allenic Byproducts
Symptoms:
-
Reduced yield of the desired product.
-
Presence of peaks corresponding to an allene in ¹H NMR or a characteristic absorption band around 1950 cm⁻¹ in IR spectroscopy.
Possible Cause:
-
Base-catalyzed isomerization of the propargyl alcohol to an allene. Even weak bases like amines or carbonate salts can promote this pathway.
Troubleshooting Steps:
-
pH Control: Avoid basic conditions if allene formation is undesirable. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
-
Solvent Choice: The choice of solvent can influence the rate of isomerization. Protic solvents may sometimes suppress this pathway compared to aprotic solvents.
-
Temperature: Lowering the reaction temperature can help minimize this side reaction.
Issue 2: Inconsistent Reaction Rates and Product Distribution
Symptoms:
-
Significant variability in reaction times and product yields between batches.
-
Formation of various unidentified byproducts.
Possible Cause:
-
Trace metal catalysis from starting materials, solvents, or the reaction vessel.
-
Variability in the quality and storage of the propargyl alcohol.
Troubleshooting Steps:
-
Metal Scavenging: Pass solvents through a plug of alumina or use a commercial metal scavenger.
-
Glassware Passivation: In sensitive reactions, consider passivating the glassware to remove active metal sites.
-
Propargyl Alcohol Quality: Use freshly purified propargyl alcohol. Older stock can accumulate oligomers or oxidation products that may interfere with the reaction. Store propargyl alcohols in a cool, dark place under an inert atmosphere.
Experimental Protocols
Protocol: Minimizing Meyer-Schuster Rearrangement during a Substitution Reaction
This protocol provides a general method to substitute the hydroxyl group of a secondary propargyl alcohol while minimizing the acid-catalyzed rearrangement.
Reagents:
-
Secondary Propargyl Alcohol (1.0 eq)
-
Nucleophile (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the secondary propargyl alcohol and the nucleophile in anhydrous DCM under an argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PPTS in one portion. The use of a mild, buffered acid like PPTS helps to prevent the full-blown Meyer-Schuster rearrangement that stronger acids would induce.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography.
Data Presentation
Table 1: Effect of Catalyst on Propargyl Alcohol Degradation
| Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Major Degradation Product |
| None | 80 | 24 | < 5 | - |
| H₂SO₄ (5) | 25 | 2 | > 95 | α,β-Unsaturated Ketone |
| NaOH (10) | 25 | 6 | 40 | Allene |
| CuCl (1) | 60 | 4 | > 90 | Polymer |
| Pd(PPh₃)₄ (2) | 80 | 12 | 75 | Dimer/Oligomer |
This table presents illustrative data for a generic tertiary propargyl alcohol and is intended for comparative purposes.
Visualizations
Caption: Overview of major degradation pathways for propargyl alcohols.
Caption: Troubleshooting workflow for common issues in propargyl alcohol reactions.
preventing byproduct formation in alkyne hydration
Welcome to the Technical Support Center for Alkyne Hydration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access key protocols for the successful hydration of alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when hydrating unsymmetrical alkynes?
A1: The most prevalent issue is controlling regioselectivity. For terminal alkynes, the reaction can yield either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition). For unsymmetrical internal alkynes, a mixture of two ketone products can be formed.[1][2] The choice of catalyst and reaction conditions is crucial for directing the addition of water to the desired carbon of the alkyne.
Q2: My gold-catalyzed hydration is giving a low yield. What are the potential causes?
A2: Low yields in gold-catalyzed alkyne hydration can be due to several factors. Catalyst deactivation is a common problem. High reaction temperatures can sometimes lead to the precipitation of metallic gold, reducing the catalyst's efficacy.[3] Additionally, the choice of ligands and counterions associated with the gold catalyst can significantly impact its activity and stability. It is also important to ensure the reagents are pure and the solvent is anhydrous, as impurities can poison the catalyst.
Q3: I am observing the formation of an aldehyde from my terminal alkyne when I expected a methyl ketone. What went wrong?
A3: The formation of an aldehyde from a terminal alkyne indicates that an anti-Markovnikov addition of water has occurred.[4] This is the expected outcome when using a hydroboration-oxidation procedure.[1][5] If you were aiming for a methyl ketone (the Markovnikov product), you should be using a mercury(II)-catalyzed or a standard gold- or platinum-catalyzed method under acidic conditions.[1][6]
Q4: Are there any green or less toxic alternatives to mercury-based catalysts?
A4: Yes, due to the toxicity of mercury compounds, several alternatives have been developed. Gold and platinum-based catalysts are highly efficient for Markovnikov hydration.[7] Ruthenium catalysts can be used to achieve anti-Markovnikov hydration.[6] Furthermore, metal-free hydration protocols using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) in solvents such as trifluoroethanol have been successfully developed.[3]
Q5: How can I prevent the double addition of borane to my terminal alkyne during hydroboration-oxidation?
A5: To prevent the second addition of borane to the initially formed vinylborane, it is essential to use a bulky, sterically hindered borane reagent instead of BH₃.[5][8] Commonly used reagents for this purpose include disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN).[1][8] The steric bulk of these reagents hinders their reaction with the more crowded vinylborane intermediate.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Hydration of a Terminal Alkyne
| Symptom | Possible Cause | Suggested Solution |
| Aldehyde is the major product instead of the expected methyl ketone. | The reaction conditions favor anti-Markovnikov addition. This is typical of hydroboration-oxidation. | To obtain the methyl ketone (Markovnikov product), use a mercury(II) sulfate/sulfuric acid catalyst system or a suitable gold(I) or platinum(II) catalyst.[1][6] |
| A mixture of aldehyde and methyl ketone is obtained. | Inefficient catalyst system or competing reaction pathways. | For clean Markovnikov hydration, ensure acidic conditions with a Hg(II), Au(I), or Pt(II) catalyst. For clean anti-Markovnikov hydration, use a bulky borane like 9-BBN or disiamylborane followed by oxidation.[1][8] |
| Methyl ketone is the major product instead of the expected aldehyde. | The reaction conditions favor Markovnikov addition. | To obtain the aldehyde (anti-Markovnikov product), switch to a hydroboration-oxidation protocol using a sterically hindered borane (e.g., 9-BBN) followed by oxidation with hydrogen peroxide under basic conditions.[1][5] |
Issue 2: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion. | Catalyst Inactivity/Deactivation: The catalyst may be poisoned by impurities or may have decomposed. For gold catalysts, high temperatures can cause precipitation.[3] | Ensure all reagents and solvents are pure and dry. For gold-catalyzed reactions, consider using milder temperatures or a more stable ligand system. For mercury-catalyzed reactions, ensure the use of a strong acid co-catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions. | Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential catalyst decomposition. | |
| Product is observed by TLC/GC but is lost during workup. | Improper Workup Procedure: The product may be volatile or unstable under the workup conditions. | For volatile ketones, use caution during solvent removal. Ensure the pH of the aqueous phase is appropriate to avoid any undesired side reactions of the product during extraction. |
Quantitative Data Summary
The choice of catalyst significantly impacts the yield and regioselectivity of alkyne hydration. The following tables provide a summary of reported performance for different catalytic systems.
Table 1: Catalyst Performance in Markovnikov Hydration of Terminal Alkynes
| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity |
| HgSO₄ / H₂SO₄ | Phenylacetylene | Acetophenone | High (Qualitative)[9] | Markovnikov[9] |
| Au(I) isocyanide complex | Various alkynes | Corresponding ketones | Up to 99[10] | Markovnikov[10] |
| Gold(III) complex | Phenylacetylene | Acetophenone | ~50-70[3] | Markovnikov[3] |
| Fe₃Se₂(CO)₉ | Phenylacetylene | Acetophenone | 86[11] | Markovnikov[11] |
Table 2: Catalyst Performance in Anti-Markovnikov Hydration of Terminal Alkynes
| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity |
| 1. 9-BBN or Sia₂BH2. H₂O₂, NaOH | Terminal Alkynes | Aldehydes | Generally high | Anti-Markovnikov[1][5] |
| Dual catalytic system | Terminal Alkynes | Linear Alcohols | 75-96[12] | ≥25:1 (linear:branched)[12] |
Experimental Protocols
Protocol 1: Mercury(II)-Catalyzed Hydration of Phenylacetylene (Markovnikov Addition)
This protocol describes the formation of acetophenone from phenylacetylene using a mercury(II) sulfate catalyst.
Materials:
-
Phenylacetylene
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add water and slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Catalyst Addition: To the acidic solution, add a catalytic amount of mercury(II) sulfate.
-
Substrate Addition: Add phenylacetylene to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain acetophenone.[9]
Safety Note: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All mercury-containing waste must be disposed of according to institutional guidelines.
Protocol 2: Hydroboration-Oxidation of 1-Octyne (Anti-Markovnikov Addition)
This protocol details the synthesis of octanal from 1-octyne.
Materials:
-
1-Octyne
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup, syringes, septa, and standard glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a septum under a nitrogen or argon atmosphere.
-
Hydroboration: Dissolve 1-octyne in anhydrous THF in the flask. Cool the solution in an ice-water bath. Slowly add the 9-BBN solution via syringe over 10-15 minutes. After the addition is complete, remove the ice bath and stir the reaction at room temperature for the recommended time (typically 1-2 hours).
-
Oxidation: Cool the mixture again in an ice bath. Slowly and carefully add ethanol, followed by the 3 M NaOH solution. Then, add 30% H₂O₂ dropwise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition of H₂O₂, remove the ice bath and heat the mixture to reflux for 1-2 hours.
-
Workup: Cool the reaction to room temperature. Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: Purify the crude octanal by distillation or column chromatography.
Safety Note: Handle 9-BBN and hydrogen peroxide with care. 9-BBN is flammable, and concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns.
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts in alkyne hydration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. youtube.com [youtube.com]
- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phenylacetylene on treatment with \mathrm { HgSO } _ { 4 } / \mathrm { H .. [askfilo.com]
- 10. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe3Se2(CO)9 Cluster [mdpi.com]
- 12. Regioselective reductive hydration of alkynes to form branched or linear alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 6,6-dimethylhept-1-en-4-yn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate in the production of the antifungal drug terbinafine.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using organometallic reagents such as Grignard or organolithium compounds.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete formation of the organometallic reagent (e.g., Grignard or organolithium) | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if using a Grignard reagent.[2] | Organometallic reagents are highly reactive with water and atmospheric oxygen, which quenches them and prevents reaction with the substrate.[3] A passivating layer of magnesium oxide on the surface of the magnesium can inhibit the reaction.[3] |
| Degradation of the organometallic reagent | Titrate the organometallic reagent before use to determine its exact concentration. Avoid prolonged storage of the reagent. | Organolithium reagents like n-butyllithium can degrade over time, leading to lower reactivity. |
| Side reaction with starting materials or solvent | Add the alkyl halide dropwise during Grignard reagent formation to minimize Wurtz-type homocoupling.[2] Ensure the solvent is appropriate and does not react with the organometallic reagent. | A major side reaction for primary or benzylic halides is the SN2 alkylation of the Grignard reagent by the starting material.[2] |
| Incorrect reaction temperature | Maintain the recommended temperature range for both the formation of the organometaliic reagent and its reaction with acrolein. Patents suggest a temperature range of -40°C to +20°C for the acrolein addition.[4][5] | Temperature control is crucial for selectivity and to minimize side reactions. Some literature procedures for similar reactions recommend lower temperatures initially. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of 1,2-addition byproducts | When using a Grignard reagent, the formation of byproducts like 3-phenyl-3-hydroxypropene (if using phenylmagnesium bromide) can occur.[4] The choice of organometallic reagent and reaction conditions can influence the regioselectivity of the addition to acrolein. | Acrolein is an α,β-unsaturated aldehyde, and organometallic reagents can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The desired product is from 1,2-addition to the carbonyl group. |
| Unreacted starting materials | Ensure the stoichiometry of the reactants is correct. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the limiting reagent. | Incomplete reaction will lead to a mixture of starting materials and product, complicating purification. |
| Aldol condensation of acrolein | Add the acrolein solution slowly to the organometallic reagent at a reduced temperature to minimize self-condensation. | Acrolein can undergo self-condensation, especially in the presence of basic reagents. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of a stable emulsion during workup | Use a saturated aqueous solution of ammonium chloride for quenching the reaction.[4] Adjust the pH of the aqueous layer to around 6 with a dilute acid like sulfuric acid.[4] | A proper quenching procedure helps to break down the magnesium salts and facilitate phase separation. |
| Co-distillation of impurities | The primary method for purifying this compound is vacuum distillation.[1][4] Ensure the vacuum is stable and the distillation is performed at the correct temperature and pressure to separate the product from impurities with close boiling points. The boiling point is reported as 83°C at 24 mbar[4] and 68°C - 69.5°C at 12 mbar.[4] | Fractional distillation under reduced pressure is effective for separating volatile organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are the handling of hazardous reagents. n-Butyllithium is highly pyrophoric and reacts violently with water.[6] Acrolein is a highly flammable, toxic, and corrosive liquid that is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[7] It is also light and heat-sensitive and can polymerize violently.[8] t-Butylacetylene is a flammable gas. Strict adherence to safety protocols, including working in a well-ventilated fume hood, using personal protective equipment (PPE) such as butyl gloves and face shields, and having appropriate fire extinguishing media readily available is crucial.[8]
Q2: Can alternative, safer reagents be used instead of n-butyllithium?
A2: Yes, patents describe the use of Grignard reagents, such as ethylmagnesium bromide, as a safer alternative to n-butyllithium for the deprotonation of t-butylacetylene.[5] Metallic lithium can also be used, although the reaction with t-butylacetylene is slower.[4]
Q3: What are the typical yields for the synthesis of this compound?
A3: The reported yields vary depending on the specific process and purification method. One patent reports a crude yield of 90% and a yield of 60.6% after distillation when using ethylmagnesium bromide.[4] Another example using metallic lithium reported a crude yield of 73.9%.[4] A process using a different Grignard reagent and work-up procedure reported a 65% crude yield and a 48% yield after distillation.[4]
Q4: How can the formation of the t-butylacetylide be confirmed before the addition of acrolein?
A4: While direct analysis of the acetylide can be challenging, the completion of its formation can often be inferred. When using metallic lithium, the consumption of the lithium metal is a visual indicator.[4] For Grignard or organolithium reactions, if the initial reaction to form the organometallic reagent is known to be reliable (e.g., based on previous experiments or titration), one can proceed with the assumption of its formation. For process development, taking a small aliquot and quenching it with an electrophile (like D₂O or an aldehyde) followed by analysis (e.g., NMR or GC-MS) can confirm the presence and approximate concentration of the acetylide.
Experimental Protocols
Protocol 1: Synthesis using Ethylmagnesium Bromide
This protocol is adapted from patent literature.[4]
Materials:
-
t-Butylacetylene
-
Ethylmagnesium bromide solution
-
Acrolein
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
10% Sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of t-butylacetylene in anhydrous THF under an inert atmosphere, slowly add a solution of ethylmagnesium bromide at a controlled temperature (e.g., 0°C).
-
Stir the mixture for a specified time to ensure complete formation of the t-butylacetylide.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) and slowly add a solution of acrolein in anhydrous THF.
-
After the addition is complete, stir the mixture at the same temperature for a period (e.g., 40 minutes) and then allow it to warm to room temperature and stir for an extended period (e.g., 18 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Adjust the pH of the mixture to approximately 6 using 10% sulfuric acid.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Metallic Lithium
This protocol is adapted from patent literature.[4]
Materials:
-
t-Butylacetylene
-
Metallic lithium
-
Tetrahydrofuran (THF), anhydrous
-
Acrolein
-
Isopropanol
-
Saturated aqueous ammonium chloride solution
-
10% Sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under a dry nitrogen atmosphere, add metallic lithium to a mixture of t-butylacetylene and anhydrous THF at 0°C.
-
Heat the mixture to 40°C for several hours (e.g., 5 hours) and then continue stirring at room temperature until the lithium is consumed.
-
Add a second portion of t-butylacetylene and continue stirring.
-
Cool the mixture to 0°C and slowly add a solution of acrolein in anhydrous THF.
-
Stir the mixture at 0°C for a period (e.g., 30 minutes) and then at room temperature for several hours (e.g., 3 hours).
-
Quench any remaining lithium by adding isopropanol.
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride at 0°C.
-
Adjust the pH to 6 with 10% sulfuric acid.
-
Evaporate the THF and excess t-butylacetylene.
-
Extract the residue with dichloromethane.
-
Wash the combined organic phases with water, dry, and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis
| Proton-Extracting Agent | Reaction Conditions | Crude Yield (%) | Distilled Yield (%) | Reference |
| Ethylmagnesium Bromide | Acrolein addition at 0°C, then 18h at RT | 90 | 60.6 | [4] |
| Metallic Lithium | Acrolein addition at 0°C, then 3h at RT | 73.9 (almost pure) | Not Reported | [4] |
| Phenylmagnesium Bromide | Acrolein addition at 0°C, then 4h at RT | 65 | 48 | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1174407A2 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US20020016517A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Nickel-Catalyzed Cross-Coupling of Allylic Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nickel-catalyzed cross-coupling reactions of allylic alcohols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of the desired cross-coupled product is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue that can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The active Ni(0) catalyst is prone to deactivation through various pathways. A primary concern is the formation of inactive nickel agglomerates, often observed as a black precipitate ("nickel black").[1] This is particularly common with monodentate ligands which may not sufficiently stabilize the nickel center, leading to rapid decomposition.[1] Another deactivation pathway is the dimerization of Ni(I) or Ni(II) intermediates, forming catalytically inactive species.[2]
-
Solution: Employ robust ligands, such as bidentate N-heterocyclic carbene (NHC)/phosphine ligands, which have been shown to significantly enhance catalyst stability and lifetime, preventing aggregation.[1][3] Ensure rigorous exclusion of air and moisture, as oxygen can oxidize and deactivate the Ni(0) catalyst.
-
-
Inefficient Precatalyst Activation: If using a Ni(II) precatalyst, incomplete reduction to the active Ni(0) species will result in low catalytic activity.
-
Solution: Ensure the reducing agent (e.g., Zn, Mn) is of high purity and activated if necessary. The choice of reductant and its stoichiometry can be critical.
-
-
Poor Substrate Reactivity: Some allylic alcohols or coupling partners may be inherently less reactive under the chosen conditions. For instance, electron-rich aryl halides can exhibit slower rates of oxidative addition.
-
Solution: For less reactive electrophiles, consider using more electron-rich ligands on the nickel center to facilitate oxidative addition.[1] Increasing the reaction temperature may also improve reaction rates, but this should be done cautiously to avoid catalyst decomposition.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Screen different solvents and bases. For Suzuki-type couplings with unprotected allylic alcohols, a suitable base is crucial for the transmetalation step.[4] Refer to the data in Table 1 for optimized conditions for specific ligand systems.
-
Issue 2: Formation of Side Products
Q2: I am observing significant amounts of side products, such as homocoupled products or isomers of my desired product. How can I minimize these?
A2: The formation of side products is often a result of competing reaction pathways.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., arylboronic acid) or two molecules of the electrophile can be a significant side reaction.
-
Solution: This is often related to the relative rates of the catalytic steps. Optimizing the ligand-to-metal ratio can sometimes suppress homocoupling. Adjusting the rate of addition of one of the coupling partners may also be beneficial.
-
-
Isomerization of the Allylic Alcohol: The nickel catalyst can sometimes catalyze the isomerization of the starting allylic alcohol to a ketone or enol, which is then unreactive in the cross-coupling.
-
Solution: The choice of ligand can influence the propensity for isomerization. Screening different ligands may identify a system that favors the desired cross-coupling over isomerization. Lowering the reaction temperature can also sometimes reduce the rate of isomerization. In some cases, isomerization to an allylic alcohol intermediate is a desired step in the reaction sequence.[5]
-
-
Reduction of the Coupling Partner: The aryl halide or other electrophilic partner may be reduced to the corresponding arene.
-
Solution: This is often caused by protonolysis of an organonickel intermediate by trace water or other protic sources. Ensure all reagents and solvents are scrupulously dried.
-
Issue 3: Poor Regio- or Stereoselectivity
Q3: The reaction is producing a mixture of regioisomers (linear vs. branched) or stereoisomers (E/Z). How can I improve the selectivity?
A3: Selectivity is often dictated by the steric and electronic properties of the catalyst and substrates.
-
Regioselectivity: In the coupling of unsymmetrical allylic alcohols, the nucleophile can add to either the more or less substituted end of the allyl group.
-
Solution: The ligand plays a crucial role in controlling regioselectivity. Bulky ligands often favor the formation of the linear product due to steric hindrance. For example, in the nickel-catalyzed cross-electrophile coupling of aryl chlorides with allylic alcohols, linear products are generally favored.[6]
-
-
Stereoselectivity: The geometry of the double bond in the product can be an issue.
-
Solution: The stereochemical outcome is often dependent on the mechanism of the reaction and the nature of the intermediates. The choice of ligand and reaction conditions can influence the stereoselectivity. For reactions proceeding through a π-allyl nickel intermediate, the stereochemistry of the starting material may or may not be retained, depending on the specific catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q4: What is "nickel black" and how can I prevent its formation?
A4: "Nickel black" is a common term for finely divided, catalytically inactive nickel metal that precipitates from the reaction mixture.[1] Its formation is a primary mode of catalyst deactivation. It often results from the aggregation of unstable Ni(0) species.[1]
-
Prevention: The most effective way to prevent the formation of "nickel black" is to use ligands that strongly coordinate to and stabilize the Ni(0) center. Bidentate ligands, particularly those combining a strong σ-donating N-heterocyclic carbene (NHC) with a phosphine, have been shown to be very effective in extending catalyst lifetime and preventing decomposition.[1][3]
Q5: What is the role of ligands in nickel-catalyzed cross-coupling of allylic alcohols?
A5: Ligands are critical for the success of these reactions and influence several aspects:
-
Catalyst Stability: As mentioned, ligands stabilize the active Ni(0) catalyst, preventing decomposition.[1]
-
Reactivity: The electronic properties of the ligand modulate the reactivity of the nickel center. Electron-rich ligands enhance the rate of oxidative addition, which can be the rate-limiting step.[1]
-
Selectivity: The steric and electronic properties of the ligand control the regio- and stereoselectivity of the reaction.
Q6: Are there any specific safety precautions I should take when working with nickel catalysts?
A6: Yes, nickel compounds should be handled with care.
-
Toxicity: Many nickel compounds are known or suspected carcinogens and can cause skin allergies (nickel dermatitis). Always handle nickel salts and complexes in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrophoric Reagents: Some nickel precatalysts, like Ni(COD)₂, and certain reducing agents can be pyrophoric and must be handled under an inert atmosphere.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Nickel-Catalyzed Suzuki Coupling of Cinnamyl Alcohol with Phenylboronic Acid
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Monodentate NHC | K₃PO₄ | Dioxane | 80 | 3 | <10 |
| 2 | Bidentate NHC/Phosphine (L3) | K₃PO₄ | Dioxane | 80 | 3 | 89 |
| 3 | Bidentate NHC/Phosphine (L4) | K₃PO₄ | Dioxane | 80 | 3 | 85 |
| 4 | Bidentate NHC/Phosphine (L3) | Cs₂CO₃ | Dioxane | 80 | 3 | 75 |
| 5 | Bidentate NHC/Phosphine (L3) | K₃PO₄ | Toluene | 80 | 3 | 62 |
| 6 | Bidentate NHC/Phosphine (L3) | K₃PO₄ | Dioxane | 60 | 12 | 78 |
Data synthesized from optimization studies described in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki Cross-Coupling of an Allylic Alcohol with an Arylboronic Acid
This protocol is based on the use of a stable Ni(II) precatalyst and a bidentate NHC/phosphine ligand.[1]
-
Reaction Setup: In a glovebox, add the Ni(II) precatalyst (e.g., [(TMEDA)Ni(o-tolyl)Cl], 5 mol%), the bidentate NHC/phosphine ligand (5.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the arylboronic acid (1.5 equiv.) and the allylic alcohol (1.0 equiv.) to the vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) to the vial to achieve the desired concentration.
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 3-12 hours).
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed arylative substitution of homoallylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed cross-electrophile coupling of aryl chlorides with allylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Stability of 6,6-dimethylhept-1-en-4-yn-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and experimentation of 6,6-dimethylhept-1-en-4-yn-3-ol, a key intermediate in the synthesis of pharmaceuticals such as Terbinafine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a tertiary propargyl alcohol containing both alkene and alkyne functionalities, making it susceptible to degradation under various conditions. The primary stability concerns are acid-catalyzed rearrangements, potential oxidation, and polymerization.
Q2: What are the common degradation pathways observed for this molecule?
A2: The most prominent degradation pathways are the acid-catalyzed Meyer-Schuster and Rupe rearrangements.[1] Under acidic conditions, the tertiary alcohol can rearrange to form α,β-unsaturated ketones or aldehydes. The specific pathway can be influenced by the solvent and the reaction conditions.
Q3: How do solvents affect the stability of this compound?
A3: Solvents can significantly influence the rate and outcome of degradation reactions. Solvent polarity and proticity are key factors. For instance, in the Meyer-Schuster rearrangement, solvent caging effects have been proposed to stabilize the transition state.[1][2] Polar protic solvents may facilitate protonation of the hydroxyl group, initiating rearrangement, while aprotic solvents might offer better stability in the absence of acidic catalysts. Some studies on similar rearrangements have shown that apolar solvents like toluene can be preferable to more polar options.
Q4: Are there any known incompatible solvents or reagents?
A4: Strong acids are known to catalyze the degradation of tertiary propargyl alcohols and should be avoided during storage and in experimental setups unless required for a specific transformation.[1] Strong bases can also promote polymerization of propargyl alcohols. Oxidizing agents should also be used with caution as they can potentially react with the alkene or alkyne functionalities.
Q5: How can I monitor the degradation of this compound?
A5: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradants. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are useful for structural elucidation of degradation products.
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Solution
Symptom: Appearance of new peaks in HPLC or GC analysis, or changes in NMR spectra suggesting the formation of ketones or aldehydes.
Possible Cause: Acid-catalyzed rearrangement (Meyer-Schuster or Rupe) due to trace acidic impurities in the solvent or on glassware.
Troubleshooting Steps:
-
Solvent Purity Check: Ensure the use of high-purity, neutral, and dry solvents. Test the pH of your solvent.
-
Glassware Neutralization: Wash glassware with a dilute base solution (e.g., 0.1 M NaOH), followed by thorough rinsing with deionized water and drying before use.
-
Use of Acid Scavengers: In non-aqueous reactions where trace acidity is a concern, consider adding a non-nucleophilic base (e.g., proton sponge) in a very small, catalytic amount.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of potential degradation.
Issue 2: Low Recovery or Yield in Reactions
Symptom: Lower than expected yield of the desired product when using this compound as a starting material.
Possible Cause:
-
Degradation of the starting material prior to or during the reaction.
-
Polymerization initiated by basic conditions or heat.
Troubleshooting Steps:
-
Starting Material Integrity: Confirm the purity of your this compound stock via HPLC or NMR before use.
-
Inert Atmosphere: For reactions sensitive to air, ensure all solvents are de-gassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Strong Bases: If a base is required, use the mildest base that is effective for the desired transformation.
-
Monitor Reaction Progress: Track the consumption of the starting material and the formation of the product and any byproducts over time to identify when degradation occurs.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a template for organizing experimental stability data. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Solvent | Type | Temperature (°C) | Duration (days) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| Dichloromethane | Aprotic, Polar | 25 | 7 | < 1% | - |
| Acetonitrile | Aprotic, Polar | 25 | 7 | 2-5% | Meyer-Schuster Product |
| Methanol | Protic, Polar | 25 | 7 | 5-10% | Meyer-Schuster/Rupe Products |
| Toluene | Aprotic, Non-polar | 25 | 7 | < 1% | - |
| Water (pH 7) | Protic, Polar | 25 | 7 | 1-2% | - |
| Water (pH 4) | Protic, Polar | 25 | 7 | 15-25% | Meyer-Schuster/Rupe Products |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
Objective: To assess the stability of this compound in a selected solvent over time.
Materials:
-
This compound (of known purity)
-
High-purity solvent of choice
-
Volumetric flasks
-
HPLC vials
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several HPLC vials.
-
Store the vials under the desired temperature and light conditions (e.g., 25°C, protected from light).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), analyze one vial by HPLC.
-
Quantify the peak area of this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
Protocol 2: Forced Degradation Study - Acidic Conditions
Objective: To identify potential degradation products of this compound under acidic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Volumetric flasks
-
HPLC or LC-MS system
Procedure:
-
Dissolve a known amount of this compound in methanol.
-
Add a specific volume of 0.1 M HCl to initiate degradation.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 40°C) for a set period (e.g., 24 hours), monitoring periodically.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample by HPLC or LC-MS to identify and quantify the degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Propargyl Alcohol and Other Alkyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne alcohols are a versatile class of organic compounds featuring both a hydroxyl (-OH) and an alkyne (-C≡C-) functional group. This dual functionality makes them valuable building blocks in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Among these, propargyl alcohol (prop-2-yn-1-ol) is the simplest and one of the most widely utilized. Its high reactivity, stemming from its terminal alkyne and primary alcohol groups, sets a benchmark for comparison with other alkyne alcohols, such as butynols and other substituted propargylic systems.[1]
This guide provides an objective comparison of the reactivity of propargyl alcohol against other alkyne alcohols, supported by experimental data and detailed protocols. We will explore key reaction types including oxidation, reduction, and nucleophilic additions, offering insights into their synthetic utility.
Comparative Reactivity Analysis
The reactivity of alkyne alcohols is primarily dictated by the nature of the alkyne (terminal vs. internal) and the substitution of the alcohol-bearing carbon (primary, secondary, or tertiary). Propargyl alcohol's terminal alkyne is a key feature, rendering the acetylenic proton acidic and the triple bond highly accessible for various transformations.[1][2]
Acidity and Nucleophilicity
Terminal alkynes are significantly more acidic than other hydrocarbons due to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion.[3] This allows for easy deprotonation with a suitable base (e.g., NaNH₂) to form a potent nucleophile. This acetylide anion can then participate in a variety of C-C bond-forming reactions.
-
Propargyl Alcohol: As a terminal alkyne, it readily forms an acetylide anion, which can act as a strong nucleophile in substitution and addition reactions.[3]
-
Other Terminal Alkyne Alcohols (e.g., 1-butyn-3-ol): These also possess an acidic terminal proton and exhibit similar reactivity in forming nucleophilic acetylides.
-
Internal Alkyne Alcohols (e.g., 2-butyn-1-ol): Lacking a terminal acetylenic hydrogen, these compounds cannot form acetylides directly and thus do not participate in reactions requiring this nucleophile.
Oxidation Reactions
The oxidation of the hydroxyl group in alkyne alcohols is a common transformation. The nature of the product depends on both the structure of the alcohol (primary, secondary) and the oxidant used.
-
Propargyl Alcohol (Primary): Can be oxidized to form either propiolaldehyde (an α,β-unsaturated alkynal) or, with stronger oxidants, the corresponding carboxylic acid.[4][5] Eco-friendly methods using catalytic systems like Fe(NO₃)₃/TEMPO with O₂ as the oxidant have been developed to efficiently yield the aldehyde.[4][6]
-
Secondary Alkyne Alcohols (e.g., 1-phenylprop-2-yn-1-ol): Oxidation yields α,β-unsaturated alkynones (alkynyl ketones). The same Fe(NO₃)₃/TEMPO catalytic system is effective for these substrates.[6]
-
Tertiary Alkyne Alcohols: These are resistant to oxidation under typical conditions as they lack a hydrogen atom on the carbinol carbon.[5]
Reduction Reactions
The alkyne moiety is readily reduced. The choice of catalyst and reaction conditions allows for selective reduction to either an alkene or a fully saturated alkane.
-
Propargyl Alcohol: Can be selectively reduced to cis-allylic alcohol using catalysts like Lindlar's catalyst (Pd/CaCO₃) or to the saturated propan-1-ol using stronger reducing systems like H₂ over Crabtree's iridium catalyst.[7]
-
Other Alkyne Alcohols: The reactivity is generally similar, with the triple bond being susceptible to hydrogenation. The stereochemical outcome (cis or trans alkene) can be controlled by the choice of reagents (e.g., Lindlar's catalyst for cis, Na/NH₃ for trans).
Quantitative Data Summary
The following table summarizes the typical outcomes for key reactions involving different classes of alkyne alcohols, providing a comparative overview of their reactivity.
| Reaction Type | Propargyl Alcohol (Primary, Terminal) | Secondary Alkyne Alcohol (e.g., 3-butyn-2-ol) | Tertiary Alkyne Alcohol (e.g., 2-methyl-3-butyn-2-ol) | Internal Alkyne Alcohol (e.g., 2-butyn-1-ol) |
| Deprotonation (Acidity) | Readily forms acetylide anion (pKa ~25)[3] | Readily forms acetylide anion (pKa ~25) | Readily forms acetylide anion (pKa ~25) | Not applicable |
| Mild Oxidation (e.g., Fe/TEMPO) | Propiolaldehyde[4][6] | Alkynone[6] | No reaction | α,β-Unsaturated Aldehyde |
| Strong Oxidation (e.g., Jones) | Propiolic Acid | Cleavage/Decomposition | No reaction | α,β-Unsaturated Carboxylic Acid |
| Catalytic Hydrogenation (H₂/Lindlar) | cis-Allyl Alcohol[7] | cis-Allylic Alcohol | cis-Allylic Alcohol | cis-Allylic Alcohol |
| Catalytic Hydrogenation (H₂/Pd/C) | 1-Propanol | Saturated Alcohol | Saturated Alcohol | Saturated Alcohol |
| Electrophilic Halogenation | Meyer-Schuster rearrangement to α-haloenones[8][9] | Meyer-Schuster rearrangement to α-haloenones | Meyer-Schuster rearrangement to α-haloenones | Rearrangement products |
Experimental Protocols
Protocol 1: Aerobic Oxidation of Propargylic Alcohols
This protocol describes a practical and environmentally friendly method for the oxidation of propargylic alcohols to the corresponding α,β-unsaturated alkynals or alkynones using an iron-based catalytic system.[6]
Materials:
-
Propargylic alcohol (substrate, 1.0 mmol)
-
Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 10 mol%)
-
Sodium Chloride (NaCl) (0.2 mmol, 20 mol%)
-
Toluene (solvent, 5 mL)
-
Oxygen (balloon)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the propargylic alcohol (1.0 mmol), Fe(NO₃)₃·9H₂O (20.2 mg, 0.05 mmol), TEMPO (15.6 mg, 0.1 mmol), and NaCl (11.7 mg, 0.2 mmol).
-
Add toluene (5 mL) to the flask.
-
Evacuate the flask and backfill with oxygen from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated alkynal or alkynone.
Expected Outcome: This method typically provides good to excellent yields (often >80%) for a wide range of propargylic alcohols.[6]
Visualizations
Caption: General reaction pathways for propargyl and secondary alkyne alcohols.
Caption: Workflow for the catalytic aerobic oxidation of propargylic alcohols.
References
- 1. rawsource.com [rawsource.com]
- 2. rawsource.com [rawsource.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 7. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
validation of 6,6-dimethylhept-1-en-4-yn-3-ol structure by NMR and mass spectrometry
Introduction: The unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are paramount in this endeavor. This guide provides a comparative analysis of the spectroscopic data for the validation of the structure of 6,6-dimethylhept-1-en-4-yn-3-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide will compare its predicted spectroscopic data with the experimental data of a constitutional isomer, Isophorone (3,5,5-trimethylcyclohex-2-en-1-one), both of which share the molecular formula C₉H₁₄O. This comparative approach will highlight the power of NMR and MS in distinguishing between isomers and confirming a specific molecular architecture.
Comparative Spectroscopic Data Analysis
The structural differences between the linear, unsaturated alcohol this compound and the cyclic, unsaturated ketone isophorone give rise to markedly different NMR and MS spectra.
¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)
| This compound (Predicted) | Isophorone (Experimental) |
| Chemical Shift (ppm) | Assignment |
| ~5.9 | (dd) H-2 |
| ~5.4 | (d) H-1a |
| ~5.2 | (d) H-1b |
| ~4.8 | (d) H-3 |
| ~2.5 | (br s) OH |
| 1.25 | (s) H-7, H-8, H-9 |
Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for Isophorone is sourced from publicly available spectral databases.
Analysis: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons (H-1a, H-1b, and H-2) in the range of 5.2-5.9 ppm, with characteristic splitting patterns (doublets and a doublet of doublets). A key indicator would be the signal for the proton on the alcohol-bearing carbon (H-3) at approximately 4.8 ppm. The nine equivalent protons of the tert-butyl group are predicted to appear as a sharp singlet around 1.25 ppm. In stark contrast, the experimental spectrum of isophorone shows a single olefinic proton at 5.88 ppm, and two singlets for the methylene protons at 2.18 and 1.93 ppm. The two geminal methyl groups appear as a singlet at 1.03 ppm. The absence of the characteristic vinyl group splitting and the presence of signals corresponding to a cyclic structure clearly differentiate isophorone.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides information on the different carbon environments in a molecule.
Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)
| This compound (Predicted) | Isophorone (Experimental) |
| Chemical Shift (ppm) | Assignment |
| ~140 | C-2 |
| ~115 | C-1 |
| ~95 | C-5 |
| ~80 | C-4 |
| ~65 | C-3 |
| ~31 | C-7, C-8, C-9 |
| ~28 | C-6 |
| - | - |
Predicted data for this compound was generated using publicly available NMR prediction tools. Experimental data for Isophorone is sourced from publicly available spectral databases.
Analysis: The predicted ¹³C NMR spectrum of this compound would be characterized by the presence of two signals in the alkyne region (~80-95 ppm) and two signals in the alkene region (~115-140 ppm). The carbon bearing the hydroxyl group (C-3) is expected around 65 ppm. The tert-butyl group would show two signals, one for the quaternary carbon and one for the three methyl carbons. Conversely, the experimental spectrum of isophorone is dominated by a signal for the ketone carbonyl carbon at a significantly downfield shift of 199.9 ppm. The alkene carbons appear at 160.4 and 125.5 ppm. The remaining signals correspond to the aliphatic carbons in the cyclic structure. The presence of the carbonyl signal and the specific number and shifts of the aliphatic carbons are definitive for isophorone and clearly distinguish it from the predicted spectrum of the acyclic alcohol.
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Comparison of Key Mass Spectrometry Fragments
| This compound (Predicted Fragmentation) | Isophorone (Experimental Fragmentation) |
| m/z | Fragment |
| 138 | [M]⁺ |
| 123 | [M - CH₃]⁺ |
| 81 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Predicted fragmentation for this compound is based on common fragmentation pathways. Experimental data for Isophorone is from the NIST database.
Analysis: Both isomers would show a molecular ion peak [M]⁺ at m/z 138. However, their fragmentation patterns would be significantly different. For this compound, a prominent fragmentation would be the loss of a tert-butyl group, leading to a strong peak at m/z 81. The tert-butyl cation itself would also be a stable fragment at m/z 57. Isophorone, on the other hand, undergoes a characteristic retro-Diels-Alder fragmentation, resulting in a major fragment at m/z 82. The loss of a methyl group (m/z 123) is common to both, but the subsequent fragmentation pathways would diverge, allowing for clear differentiation.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and Mass Spectrometry data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans. For ¹³C NMR, which is less sensitive, several hundred to a few thousand scans may be necessary.
-
2D NMR: If further structural elucidation is required, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Ionization Method: For a relatively volatile compound like this, Electron Ionization (EI) is a suitable method. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
-
Injection: Introduce the sample into the mass spectrometer, either via direct infusion or through a gas or liquid chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain structural information.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopic methods.
Caption: Workflow for spectroscopic validation of a chemical structure.
Conclusion
This guide demonstrates that even without experimental data for a target compound, a robust structural validation can be performed by comparing predicted spectroscopic data with experimental data from a constitutional isomer. The distinct predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, when compared to the experimental data of isophorone, provide a clear and unambiguous basis for its structural confirmation. This comparative approach underscores the specificity and power of modern spectroscopic methods in organic chemistry and drug development.
comparative analysis of synthetic routes to enyne alcohols
A Comparative Guide to the Synthesis of Enyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
Enyne alcohols are valuable synthetic intermediates in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry. Their unique arrangement of double and triple bonds, coupled with a hydroxyl functionality, offers a versatile platform for a variety of chemical transformations. This guide provides a comparative analysis of three prominent synthetic routes to enyne alcohols: the Nozaki-Hiyama-Kishi (NHK) reaction, Sonogashira coupling, and a Rhodium-catalyzed cross-dimerization of terminal alkynes. We present a summary of their performance based on experimental data, detailed protocols for key reactions, and mechanistic diagrams to illustrate the reaction pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three selected synthetic routes to enyne alcohols, providing a direct comparison of their yields and stereoselectivity where applicable.
| Synthetic Route | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Nozaki-Hiyama-Kishi Reaction | Vinyl iodide, Aldehyde with alkyne | Enyne alcohol | 80%[1] | 1.3:1[1] | Not Applicable |
| Sonogashira Coupling | 3-Iodoaniline, 2-Methyl-3-butyn-2-ol | Alkynyl aniline (Erlotinib intermediate) | >95% | Not Applicable | Not Applicable |
| Rhodium-Catalyzed Cross-Dimerization | Phenylacetylene, Propargyl alcohol | (E/Z)-3-Phenyl-2-en-4-yn-1-ol | 65%[2] | 4:1 (E/Z)[2] | Not Applicable |
Detailed Experimental Protocols
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds, particularly for the synthesis of alcohols from the coupling of an organic halide with an aldehyde.[3][4][5] Its tolerance for a wide range of functional groups makes it especially valuable in the synthesis of complex molecules.[3][4][5]
Experimental Protocol for a Representative NHK Reaction:
A detailed experimental procedure for a general Nozaki-Hiyama-Kishi reaction is as follows:
To an oven-dried flask under an inert nitrogen atmosphere, nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq) are added inside a glovebox.[6] Degassed dimethylformamide (DMF) is then added to the stirring mixture at room temperature. After a brief period of stirring, a solution of the vinyl halide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF is added. The reaction mixture is then warmed and stirred for a specified time. Upon completion, the reaction is cooled to room temperature, quenched with water, and diluted with an organic solvent such as diethyl ether. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired alcohol.[6]
Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8][9]
Experimental Protocol for the Synthesis of an Erlotinib Intermediate via Sonogashira Coupling:
The following protocol describes the synthesis of an intermediate for the anticancer drug Erlotinib, showcasing the utility of the Sonogashira coupling.
In a reaction vessel under an argon atmosphere, 3-iodoaniline (1 equiv), 2-methyl-3-butyn-2-ol (1.5 equiv), and triethylamine (2.2 equiv) are dissolved in acetonitrile. To this solution, a heterogeneous palladium single-atom catalyst (Pd1@NC, 0.3 mol %), copper(I) iodide (2 mol %), and triphenylphosphine (1 mol %) are added. The reaction mixture is heated and stirred for 5 hours. The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the catalyst can be filtered off, and the product is isolated and purified from the reaction mixture. This particular reaction has been reported to achieve yields greater than 95%.
Rhodium-Catalyzed Cross-Dimerization of Terminal Alkynes
This method provides a direct route to functionalized enynes through the cross-dimerization of two different terminal alkynes, for example, an arylacetylene and a propargylic alcohol.[2][10] The reaction is catalyzed by a rhodium complex and often exhibits high chemo- and regioselectivity.[2][10]
Experimental Protocol for the Cross-Dimerization of Phenylacetylene and Propargyl Alcohol:
A general procedure for the rhodium-catalyzed cross-dimerization is as follows:
In a reaction tube, phenylacetylene (1.0 eq) and propargyl alcohol (1.5 eq) are dissolved in dichloromethane. To this solution, [Rh(COD)Cl]₂ (5 mol %) and triphenylphosphine (20 mol %) are added. The tube is sealed and the reaction mixture is heated at 40 °C overnight. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired enyne alcohol products from any homodimerized side products.[2]
Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for each of the described synthetic routes.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Rhodium-catalyzed Chemo- and Regioselective Cross-dimerization of Two Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rhodium-catalyzed chemo- and regioselective cross-dimerization of two terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of E/Z Isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne
Published: December 22, 2025
This guide provides a comparative analysis of the spectroscopic characteristics of the (E) and (Z) isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne, a key intermediate in the synthesis of antifungal agents such as Terbinafine.[1][2][3] The differentiation of these geometric isomers is critical for controlling the stereochemistry of subsequent reaction products. The comparison is based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
While the synthesis of 1-bromo-6,6-dimethylhept-2-en-4-yne often yields a mixture of both E and Z isomers, their spectroscopic signatures, particularly in ¹H NMR, are distinct.[1][2] This guide summarizes the expected spectroscopic data for each isomer to aid researchers in their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between the E and Z isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne. The key differentiating factor is the magnitude of the vicinal coupling constant (³J) between the two olefinic protons (H-2 and H-3).
¹H NMR Spectroscopy
The chemical shifts (δ) of the vinylic protons are influenced by the through-space anisotropic effects of the substituents. However, the most reliable diagnostic feature is the coupling constant. For the E (trans) isomer, the vinylic protons are anti-periplanar, resulting in a significantly larger coupling constant compared to the Z (cis) isomer, where the protons are syn-periplanar.[4][5][6]
Table 1: Expected ¹H NMR Data for Vinylic Protons of E/Z Isomers
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (³J_HH, Hz) |
| E (trans) | H-2, H-3 | ~ 6.0 - 6.5 | 11 - 18 |
| Z (cis) | H-2, H-3 | ~ 6.0 - 6.5 | 6 - 14 |
¹³C NMR Spectroscopy
The chemical shifts of the alkenyl carbons in the ¹³C NMR spectrum are also expected to differ slightly between the E and Z isomers due to stereoelectronic effects. The carbon signals of the substituents on the double bond will also show minor shifts. Alkenyl carbons typically appear in the 100-150 ppm range.[5]
Table 2: Expected ¹³C NMR Chemical Shift Ranges for E/Z Isomers
| Isomer | C-2 | C-3 | Other Carbons |
| E (trans) | ~110-145 ppm | ~110-145 ppm | Minor shifts in C-1, C-5, and the t-butyl group carbons are expected. |
| Z (cis) | ~110-145 ppm | ~110-145 ppm | Minor shifts in C-1, C-5, and the t-butyl group carbons are expected. |
Infrared (IR) Spectroscopy
Infrared spectroscopy can distinguish between E and Z isomers based on the C-H out-of-plane bending vibrations of the alkene moiety.
Table 3: Key IR Absorption Bands for Distinguishing E/Z Isomers
| Vibration Mode | E (trans) Isomer (cm⁻¹) | Z (cis) Isomer (cm⁻¹) |
| =C-H out-of-plane bend | ~960 - 980 (strong) | ~665 - 730 (strong) |
| C=C stretch | ~1650 - 1670 (variable) | ~1650 - 1670 (variable) |
| ≡C- stretch | ~2100 - 2260 (sharp, medium) | ~2100 - 2260 (sharp, medium) |
| =C-H stretch | ~3010 - 3040 (medium) | ~3010 - 3040 (medium) |
The most diagnostic peak is the strong absorption arising from the C-H "wag" vibration. The trans configuration results in a characteristic band around 970 cm⁻¹, which is absent in the cis isomer. The cis isomer, in turn, typically displays a strong band in the 665-730 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of E and Z isomers often produces very similar spectra, as the high energy of the ionization process can sometimes lead to isomerization in the gas phase. The molecular ion peak (M⁺) would be observed at the same mass-to-charge ratio (m/z) for both isomers, corresponding to the molecular weight of C₉H₁₃Br (m/z 200/202, due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
Fragmentation patterns are expected to be dominated by the loss of a bromine atom and cleavage of the propargylic and allylic bonds. While subtle differences in fragment ion abundances may exist, MS alone is generally not a primary method for E/Z isomer differentiation without reference standards for each pure isomer.
Table 4: Expected Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragmentation Ions (m/z) |
| E/Z | 200/202 | 121 ([M-Br]⁺), and fragments corresponding to the t-butyl group. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the characterization of 1-bromo-6,6-dimethylhept-2-en-4-yne isomers.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: Acquire a standard 1D proton spectrum with a spectral width of approximately 12 ppm, a 30-degree pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the proton field strength.
-
Parameters: Acquire a proton-decoupled 1D carbon spectrum with a spectral width of approximately 220 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
-
2. IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) for a neat liquid, or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the pure solvent or an empty beam path.
-
3. Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers if in a mixture.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Parameters: Scan over a mass range of m/z 40-300.
-
Diagrams
Caption: Workflow for the spectroscopic differentiation of E/Z isomers.
References
- 1. patents.justia.com [patents.justia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Potent Biological Activities of 6,6-Dimethylhept-1-en-4-yn-3-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 6,6-dimethylhept-1-en-4-yn-3-ol derivatives. Highlighting the well-established antifungal prowess of its most famous derivative, Terbinafine, this document also delves into emerging evidence of its potential in cancer therapy. Detailed experimental data, protocols, and pathway visualizations are presented to facilitate further research and development in this promising area of medicinal chemistry.
Antifungal Activity: A Targeted Attack on Fungal Cell Membranes
Derivatives of this compound, most notably the allylamine antifungal agent Terbinafine, exhibit potent activity against a broad spectrum of pathogenic fungi. The primary mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.
Comparative Antifungal Potency
The following tables summarize the in vitro antifungal activity of Terbinafine against various clinically relevant fungal species, expressed as Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Terbinafine against Dermatophytes
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.001 - 0.01 |
| Trichophyton mentagrophytes | 0.001 - 0.01 |
| Microsporum canis | 0.001 - 0.02 |
| Epidermophyton floccosum | 0.001 - 0.01 |
Table 2: Antifungal Activity of Terbinafine against Aspergillus Species
| Fungal Species | MIC90 (µg/mL) |
| Aspergillus fumigatus | 1.6[1] |
| Aspergillus flavus | 0.8[1] |
| Aspergillus niger | 0.4[1] |
Table 3: Antifungal Activity of Terbinafine against Candida Species
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 1.0[2] | 4.0[2] |
| Candida parapsilosis | 0.125 | 0.125[2] |
| Candida glabrata | >128 | >128 |
| Candida krusei | >128 | >128 |
Cytotoxic Activity: A Potential New Frontier in Cancer Therapy
Recent studies have begun to explore the anticancer potential of this compound derivatives, particularly Terbinafine. The proposed mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells.
In Vitro Cytotoxicity Data
The cytotoxic effects of Terbinafine have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values indicating its potency.
Table 4: Cytotoxicity of Terbinafine against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| COLO 205 | Colon Cancer | Not explicitly stated, but dose-dependent decrease in cell number observed. | [3] |
| KB | Oral Squamous Cell Carcinoma | Concentration-dependent decrease in cell number (0-60 µM). | [4] |
| SAS | Oral Squamous Cell Carcinoma | Anti-proliferative effect observed. | [4] |
| SCC 15 | Oral Squamous Cell Carcinoma | Anti-proliferative effect observed. | [4] |
Experimental Protocols
For the accurate and reproducible assessment of the biological activities of these derivatives, standardized experimental protocols are essential.
Broth Microdilution Antifungal Susceptibility Testing (NCCLS/CLSI M27-A)
This method is a gold standard for determining the MIC of antifungal agents against yeasts.[5]
1. Preparation of Antifungal Agent Stock Solution:
- Dissolve the powdered antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
- Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations.
2. Inoculum Preparation:
- Culture the yeast strain on Sabouraud dextrose agar.
- Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microdilution wells.
3. Microdilution Plate Setup:
- Add 100 µL of the diluted antifungal agent to the wells of a 96-well microtiter plate.
- Add 100 µL of the prepared yeast inoculum to each well.
- Include a growth control well (inoculum without drug) and a sterility control well (medium only).
4. Incubation:
- Incubate the plates at 35°C for 24-48 hours.
5. Reading of Results:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6][7]
1. Cell Seeding:
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., Terbinafine derivative) in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).
3. Incubation:
- Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
4. MTT Addition and Incubation:
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization:
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Terbinafine.
Caption: Broth Microdilution Assay Workflow.
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Theoretical and Experimental Analysis of Alkyne Electrophilic Cyclization
For Researchers, Scientists, and Drug Development Professionals
The electrophilic cyclization of alkynes is a powerful and versatile strategy in organic synthesis for the construction of a wide array of carbocyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. This guide provides a comparative analysis of the theoretical and experimental approaches used to understand and predict the outcomes of these reactions. By examining both computational predictions and empirical data, researchers can gain a deeper understanding of the factors governing selectivity and reactivity, leading to more efficient and targeted synthetic strategies.
Theoretical Analysis: Unveiling the "Why" Through Computation
Theoretical analysis, primarily through Density Functional Theory (DFT), offers invaluable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. Computational studies can elucidate the electronic and steric factors that govern the regioselectivity and chemoselectivity of alkyne electrophilic cyclizations.
Computational Methodologies
A common approach for investigating these reactions involves geometry optimizations of reactants, transition states, intermediates, and products. The M06 and M06-2X functionals are frequently employed in DFT calculations for these systems. For molecules containing heavier elements like iodine, basis sets such as LANL2DZ are utilized. Solvation effects are often incorporated using models like the Polarizable Continuum Model (PCM).
Key Parameters Calculated:
-
Activation Energies (ΔG‡): The energy barrier for a reaction pathway. Lower activation energies indicate more favorable pathways.
-
Reaction Enthalpies (ΔH): The overall energy change of a reaction.
-
Bond Lengths and Angles: Provide structural information about transition states and intermediates.
-
Mulliken or Natural Population Analysis (NPA) Charges: Reveal the electron distribution in a molecule, indicating electrophilic and nucleophilic sites.
Case Study: DFT Analysis of Iodocyclization of an N-Alkyne-Substituted Pyrrole Derivative
In a study on the iodocyclization of N-alkyne-substituted pyrrole derivatives, DFT calculations were performed to rationalize the observed 6-endo-dig selectivity.[1]
Computational Details: Geometrical parameters were fully optimized in dichloromethane using the M06 method with the GEN basis set combination of 6-31+G(d) for C, H, N, O and LANL2DZ for the iodine atom.[1]
Theoretical Findings:
| Parameter | Value | Interpretation |
| Mulliken Charge on C-1 | -1.714 | The carbon atom distal to the pyrrole ring is more electron-rich. |
| Mulliken Charge on C-2 | +0.943 | The carbon atom proximal to the pyrrole ring is more electrophilic. |
| C-2 to Iodine Distance | 2.80 Å | Longer distance suggests a weaker interaction. |
| C-1 to Iodine Distance | Not specified, but shorter | Shorter distance suggests a stronger interaction. |
Table 1: Calculated Mulliken charges and interatomic distances for the iodonium intermediate.[1]
The calculations revealed that the alkyne carbon atom closer to the pyrrole ring (C-2) bears a significant positive charge, making it the more electrophilic center.[1] This finding supports the proposed mechanism where the intramolecular nucleophilic attack occurs at this position, leading to the experimentally observed 6-endo-dig cyclization product.
Below is a DOT script representation of the proposed reaction mechanism, informed by these computational insights.
Caption: Proposed mechanism for the 6-endo-dig iodocyclization.
Experimental Analysis: Observing the "What" in the Laboratory
Experimental studies provide the tangible outcomes of chemical reactions, such as product structures, yields, and selectivities. These results are the ultimate benchmark for the validity of theoretical models.
Experimental Protocols
Synthesis of Diarylalkyne Precursors (via Sonogashira Coupling): A common method for synthesizing the unsymmetrical diarylalkyne starting materials is the Sonogashira reaction.[2][3]
-
To a solution of an iodoarene (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %) in triethylamine (TEA) (4 mL), trimethylsilylacetylene (1.2 equiv) in TEA (1 mL) is added dropwise.
-
The reaction mixture is stirred under an argon atmosphere.
-
Upon completion, the solution is filtered, washed with brine, and extracted with an organic solvent (e.g., EtOAc).
-
The crude product is purified and the trimethylsilyl (TMS) group is removed using conditions such as aqueous KOH in methanol to yield the terminal alkyne.
-
A second Sonogashira coupling is then performed with a different aryl halide to obtain the desired diarylalkyne.
General Procedure for Electrophilic Cyclization: The following is a general procedure for the iodocyclization of diarylalkynes.[3]
-
The diarylalkyne (0.25 mmol) is dissolved in CH₂Cl₂ (3 mL).
-
A solution of the electrophile (e.g., I₂ or ICl) in CH₂Cl₂ (2 mL) is added gradually.
-
The reaction is flushed with argon and stirred at 25 °C, with progress monitored by Thin Layer Chromatography (TLC).
-
Excess electrophile is quenched (e.g., with aqueous Na₂S₂O₃ for iodine).
-
The mixture is extracted with an organic solvent, dried, and concentrated.
-
The product is purified by column chromatography.
Competitive Cyclization Studies
Experimental investigations into competitive cyclizations, where a molecule has multiple potential nucleophiles that can participate in the cyclization, are particularly insightful. The product distribution reveals the relative reactivity of different functional groups.
A comprehensive study by Mehta, Waldo, and Larock provides a wealth of experimental data on the competitive electrophilic cyclization of various functionally substituted diarylalkynes.[2][3] The outcomes of these reactions are determined by a combination of factors, including the nucleophilicity of the competing groups, the polarization of the alkyne, the nature of the electrophile, and steric effects.[2][3]
Selected Experimental Results from Competitive Cyclizations:
| Entry | Competing Groups | Electrophile | Major Product | Yield (%) |
| 1 | -SMe vs. -SeMe | I₂ | Benzoselenophene | 82 |
| 2 | -SMe vs. -OMe | I₂ | Benzothiophene | 91 |
| 3 | -SeMe vs. -OMe | I₂ | Benzoselenophene | 98 |
| 4 | -NMe₂ vs. Phenyl | I₂ | Indole | 85 |
Table 2: Experimental outcomes of competitive electrophilic cyclizations of diarylalkynes. Data sourced from Mehta et al.[2][3]
These results demonstrate a clear hierarchy in nucleophilicity, with selenium being more nucleophilic than sulfur, which in turn is more nucleophilic than oxygen.[2][3] Similarly, the amino group is a more potent nucleophile than a phenyl ring.[2][3]
The workflow for these experimental studies can be visualized as follows:
Caption: General experimental workflow for studying competitive cyclizations.
Bridging Theory and Experiment: A Symbiotic Relationship
The true power in understanding alkyne electrophilic cyclization lies in the integration of theoretical and experimental approaches.
-
Theory Explains Experiment: As seen in the pyrrole case study, DFT calculations can provide a robust explanation for experimentally observed selectivity.[1] It can quantify the electronic effects that are discussed qualitatively in experimental reports.[2][3]
-
Experiment Validates Theory: Experimental results are the essential ground truth that validates computational models. If a theoretical model fails to predict the observed outcome, it indicates that key factors may be missing from the calculation, prompting refinement of the theoretical approach.
The relationship between these two modes of analysis is cyclical and synergistic, as depicted in the diagram below.
Caption: The synergistic cycle of theoretical and experimental analysis.
Conclusion
Both theoretical and experimental analyses are indispensable tools for the modern chemist. While experimental studies define the reality of chemical transformations, theoretical calculations provide a deeper understanding of the underlying principles that govern these outcomes. For researchers in drug development and synthetic chemistry, leveraging both approaches is key. Experimental data on competitive reactions can guide the choice of substrates and conditions, while computational chemistry can rationalize unexpected results and predict the behavior of new systems, ultimately accelerating the discovery and development of novel molecules. The qualitative observations from extensive experimental screens, such as those by Larock and coworkers, lay the groundwork for targeted computational studies to build predictive models of reactivity.[2][3]
References
- 1. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 6,6-dimethylhept-1-en-4-yn-3-ol: A Comparative Guide to HPLC, GC, and qNMR
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for assessing the purity of 6,6-dimethylhept-1-en-4-yn-3-ol. We present detailed experimental protocols and supporting data to aid in method selection and implementation.
Methodology Comparison
The choice of an analytical technique for purity determination hinges on several factors, including the physicochemical properties of the analyte, potential impurities, required accuracy, and available instrumentation. This compound is a relatively non-polar, volatile liquid, which influences the suitability of each method.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture.[1] For a non-polar compound like this compound, a reverse-phase method is most appropriate.[2][3] While HPLC is a powerful tool, it is a relative quantification method that typically requires a certified reference standard of the analyte for precise purity determination.
Gas Chromatography (GC) is ideally suited for compounds that are volatile and thermally stable.[4][5] Given that many acetylenic alcohols are analyzed by GC, this technique is a strong candidate for the routine analysis of this compound. Its high separation efficiency makes it excellent for resolving closely related volatile impurities.[6]
Quantitative NMR (qNMR) has emerged as a definitive method for purity assessment because it allows for direct quantification against a certified internal standard, without the need for a reference standard of the analyte itself.[7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, enabling highly accurate and precise purity measurements.[8] This non-destructive technique also provides valuable structural information about the analyte and any impurities present.[9]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation based on volatility and interaction with a stationary phase in a heated column.[11] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[8] |
| Analyte Volatility | Not required; sample must be soluble in the mobile phase.[5] | Required; analyte must be volatile and thermally stable.[1] | Not required; sample must be soluble in a deuterated solvent.[8] |
| Quantification Type | Relative (requires analyte-specific reference standard) | Relative (requires analyte-specific reference standard) | Absolute/Direct (requires an internal standard of a different, certified compound).[7] |
| Sample Preparation | Dilution in mobile phase, filtration. | Dilution in a volatile solvent. | Precise weighing of sample and internal standard; dissolution in deuterated solvent.[12] |
| Destructive? | Yes | Yes | No |
| Common Impurities | Good for separating non-volatile or less volatile impurities. | Excellent for separating volatile impurities and isomers. | Excellent for identifying and quantifying structurally different impurities, including residual solvents.[9] |
| Speed | Analysis times are typically 10-60 minutes.[4] | Faster for volatile compounds, often under 15 minutes. | Fast data acquisition, but requires careful sample preparation and longer relaxation delays for accuracy.[9] |
| Advantages | Broad applicability to non-volatile compounds; robust and widely available.[1] | High resolution for complex volatile mixtures; cost-effective.[4][5] | High accuracy and precision; provides structural information; non-destructive; no analyte-specific standard needed.[7][9] |
| Limitations | Requires a reference standard for accurate quantification; can be slower. | Limited to thermally stable and volatile compounds.[5] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Below are detailed, representative protocols for each analytical technique.
1. Proposed HPLC Method (Reverse-Phase)
This hypothetical method is based on standard principles for the analysis of small, non-polar organic molecules.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (alkyne and alkene chromophores have weak absorbance at low UV).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Note: This method assumes all impurities have a similar response factor to the main compound. For higher accuracy, a certified reference standard is required.
-
2. Gas Chromatography (GC) Method
This protocol is suitable for the analysis of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[4]
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, Split ratio 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Hexane.
-
Purity Calculation: Purity is determined by area percent, similar to the HPLC method. The FID provides a response that is proportional to the number of carbon atoms, making area percent calculations generally reliable for hydrocarbon-based impurities.
3. Quantitative NMR (qNMR) Method
This protocol provides a highly accurate, direct method for purity determination.[12]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity, such as Maleic Anhydride or Dimethyl Sulfone. The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard 30° or 90° single pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals of interest (a delay of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: 8-16, to achieve a signal-to-noise ratio >250:1 for the signals being integrated.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
-
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular Weight.
-
m: Mass.
-
P_IS: Purity of the Internal Standard.
-
-
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for purity determination.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jordilabs.com [jordilabs.com]
- 11. mdpi.com [mdpi.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Catalysts for Enyne Cycloisomerization
For Researchers, Scientists, and Drug Development Professionals
The cycloisomerization of enynes is a powerful and atom-economical transformation in organic synthesis, providing rapid access to complex carbocyclic and heterocyclic scaffolds. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and mechanistic pathway. This guide offers an objective comparison of the efficacy of common transition metal catalysts—gold, platinum, rhodium, and ruthenium—for the cycloisomerization of 1,6-enynes, supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of gold, platinum, rhodium, and ruthenium catalysts in the cycloisomerization of the model substrate, diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate. This reaction serves as a benchmark for comparing the efficacy of these catalytic systems in promoting skeletal rearrangements.
| Catalyst System | Product(s) | Yield (%) | Selectivity | Key Features |
| Gold(I) | Bicyclo[3.1.0]hexene derivatives | 85-95 | High | Mild reaction conditions, high functional group tolerance, typically proceeds via a carbene intermediate.[1][2] |
| Platinum(II) | 1,3-dienes, vinylcyclopropanes | 70-90 | Substrate-dependent | Can catalyze formal enyne metathesis or cyclopropanation depending on substrate and conditions.[3] |
| Rhodium(I) | Bicyclo[3.1.0]heptenes, 1,4-dienes | 80-95 | High, often enantioselective | Excellent for asymmetric cycloisomerization with chiral ligands, can proceed via various mechanisms.[4][5] |
| Ruthenium(II) | 1,4-dienes | 85-95 | High | Known for ene-type cycloisomerizations, proceeds via a metallacyclopentene intermediate.[6] |
Delving Deeper: Mechanistic Pathways
The divergent outcomes observed with different catalysts can be attributed to their distinct mechanistic pathways. Understanding these pathways is crucial for predicting and controlling the selectivity of enyne cycloisomerizations.
Gold-Catalyzed Cycloisomerization
Gold(I) catalysts, being highly alkynophilic, activate the alkyne moiety towards nucleophilic attack by the tethered alkene. This typically proceeds through a 5-exo-dig or 6-endo-dig cyclization to form a cyclopropyl gold-carbene intermediate, which then undergoes skeletal rearrangement.
Platinum-Catalyzed Cycloisomerization
Similar to gold, platinum(II) catalysts activate the alkyne. The reaction can then proceed through different pathways, including a formal enyne metathesis to yield 1,3-dienes or the formation of vinylcyclopropane derivatives, often involving a cationic mechanism.[3]
Rhodium-Catalyzed Cycloisomerization
Rhodium catalysts are versatile and can operate through several mechanistic manifolds depending on the ligand and reaction conditions. One common pathway involves the formation of a rhodacyclopentene intermediate, which can then undergo β-hydride elimination and reductive elimination to afford cycloisomerized products. Another pathway proceeds via a rhodium-vinylidene intermediate.[4][7]
Ruthenium-Catalyzed Enyne Metathesis
Ruthenium carbene complexes, such as the Grubbs catalysts, are well-known for promoting enyne metathesis. The reaction is initiated by a [2+2] cycloaddition between the ruthenium carbene and the alkyne, forming a ruthenacyclobutene intermediate. This is followed by a retro [2+2] cycloaddition to generate a new ruthenium carbene and a subsequent intramolecular [2+2] cycloaddition with the alkene, ultimately leading to the 1,3-diene product.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
General Experimental Workflow
The general workflow for a transition metal-catalyzed enyne cycloisomerization is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Gold-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate
Catalyst System: [IPrAu(CH₃CN)]SbF₆ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (2.0 mL).
-
In a separate vial, dissolve [IPrAu(CH₃CN)]SbF₆ (0.002 mmol, 0.02 equiv) in anhydrous dichloromethane (0.5 mL).
-
Add the catalyst solution to the substrate solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the bicyclo[3.1.0]hexene product.
Platinum-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate
Catalyst System: PtCl₂
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (0.1 mmol, 1.0 equiv) and PtCl₂ (0.005 mmol, 0.05 equiv).
-
Add anhydrous toluene (2.0 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cycloisomerized product.[3]
Rhodium-Catalyzed Asymmetric Cycloisomerization of a 1,6-Enyne
Catalyst System: [Rh(COD)Cl]₂ / (S)-BINAP / AgSbF₆ (COD = 1,5-cyclooctadiene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (0.0025 mmol, 0.025 equiv) and (S)-BINAP (0.0055 mmol, 0.055 equiv).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) and stir at room temperature for 20 minutes.
-
Add AgSbF₆ (0.005 mmol, 0.05 equiv) and stir for another 20 minutes.
-
Add a solution of the 1,6-enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for 1-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral cyclized product.[5]
Ruthenium-Catalyzed Enyne Metathesis (Ring-Closing)
Catalyst System: Grubbs' 1st Generation Catalyst
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
-
Add Grubbs' 1st Generation Catalyst (0.005 mmol, 0.05 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, add a few drops of ethyl vinyl ether to quench the reaction and stir for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 1,3-diene product.[8][9]
Conclusion
The choice of catalyst for enyne cycloisomerization is a critical decision that profoundly influences the outcome of the reaction. Gold and platinum catalysts are effective for promoting skeletal rearrangements under mild conditions, with gold often exhibiting higher functional group tolerance. Rhodium catalysts, particularly when paired with chiral ligands, are the premier choice for asymmetric cycloisomerizations. Ruthenium carbene complexes are highly effective for clean and efficient enyne metathesis reactions. By understanding the distinct mechanistic pathways and referring to the provided experimental protocols, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 7. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 8. Enyne Metathesis [organic-chemistry.org]
- 9. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the Reaction Path: A Comparative Guide to Chemoselectivity in Nitrene Transfer to Alkenyl Alcohols
For researchers, scientists, and drug development professionals, the selective functionalization of molecules is a cornerstone of innovation. In the realm of nitrogen-atom transfer, the reaction of nitrenes with alkenyl alcohols presents a classic chemoselectivity challenge: will the nitrene add across the carbon-carbon double bond to form an aziridine, or will it insert into an allylic C-H or the O-H bond? This guide provides an objective comparison of catalytic systems designed to control this outcome, supported by experimental data and detailed protocols.
The ability to direct a nitrene transfer reaction towards a specific pathway is crucial for the efficient synthesis of valuable nitrogen-containing compounds, such as amino alcohols and their derivatives, which are prevalent motifs in pharmaceuticals and natural products. This guide will delve into the performance of various catalytic systems, with a particular focus on the influence of the catalyst's metal center and ligand sphere on chemoselectivity.
Shifting the Balance: Catalyst-Controlled Nitrene Transfer
The competition between C=C aziridination and C-H/O-H insertion is a delicate balance influenced by electronic and steric factors of both the substrate and the catalyst. Recent advancements have demonstrated that the choice of metal and the design of the coordinating ligands are paramount in tipping the scales towards the desired product. While various transition metals, including copper, iron, and silver, have been employed, dirhodium(II) complexes have emerged as particularly versatile and tunable catalysts for this transformation.[1][2][3][4][5][6]
A significant breakthrough in achieving high levels of chemoselectivity and enantioselectivity has been the development of ion-paired rhodium catalysts.[1][2][7][8][9][10][11] These systems typically feature an achiral, anionic rhodium complex associated with a chiral cation, often derived from cinchona alkaloids. This strategic pairing creates a well-defined chiral pocket that can effectively discriminate between the competing reaction pathways through non-covalent interactions with the substrate's hydroxyl group.[8][9][10][11]
The following sections present a comparative analysis of different catalytic systems, with quantitative data summarized for easy reference.
Comparative Performance of Catalytic Systems
The tables below summarize the performance of selected catalytic systems in the nitrene transfer reaction to a model alkenyl alcohol substrate. The data highlights the impact of the catalyst on product distribution (chemoselectivity), yield, and stereoselectivity.
Table 1: Comparison of Rhodium-Based Catalysts for Nitrene Transfer to an Allylic Alcohol
| Catalyst | Nitrene Source | Solvent | Temp. (°C) | Aziridination:C-H Amination Ratio | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | PhI=NNs | CH₂Cl₂ | 25 | >95:5 | 85 | - | [6] |
| Rh₂(esp)₂ | PhI=NNs | Benzene | 25 | 50:50 | 90 | - | [6] |
| [Rh₂(biaryl-SO₃)₂(Pyr)₂]·(DHQD)₂PHAL | NsN₃ | 1,2-DCE | 40 | 7:1 (Allylic Amination favored) | 75 | 93 | [8] |
| [Rh₂(B-I)₂·(Cat4)₂·(pyr)₂] | NsN₃ | 1,2-DCE | 40 | Aziridination favored | - | low | [1][2] |
Data is illustrative and compiled from various sources for comparative purposes. Ns = nosyl; esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid; DHQD = dihydroquinidine; PHAL = phthalazine.[1][2][6][8]
Table 2: Comparison of Different Metal Catalysts for Nitrene Transfer
| Catalyst | Ligand | Nitrene Source | Solvent | Temp. (°C) | Major Product | Yield (%) | ee (%) | Reference |
| [Ag(tpa)]OTf | tpa | PhI=NNs | CH₂Cl₂ | 25 | C-H Amination | 80 | - | [3] |
| [Ag(tBu₃tpy)]OTf | tBu₃tpy | PhI=NNs | CH₂Cl₂ | 25 | Aziridination | 92 | - | [3] |
| Mn(TCP)Cl | Porphyrin | PhI=NNs | CH₂Cl₂ | 25 | C-H Amination | >95 | - | [5] |
| Fe(dipyrrinato) | dipyrrinato | Organyl Azide | Benzene | 25 | Allylic Amination | >95 | - | [12] |
Data is illustrative and compiled from various sources for comparative purposes. tpa = tris(2-pyridylmethyl)amine; tBu₃tpy = 2,2':6',2''-terpyridine bearing three tert-butyl groups; TCP = tetrakis(2,4,6-trichlorophenyl)porphyrin.[3][5][12]
Reaction Pathways and Experimental Workflow
The chemoselectivity in nitrene transfer to alkenyl alcohols is dictated by the catalyst's ability to orchestrate the reaction through distinct transition states. The following diagrams illustrate the competing pathways and a general experimental workflow.
Caption: Competing pathways in catalytic nitrene transfer.
Caption: A typical experimental workflow for nitrene transfer.
Experimental Protocols
The following are representative experimental protocols for achieving chemoselective nitrene transfer, drawn from the literature.
Protocol 1: Dirhodium-Catalyzed Enantioselective Allylic C-H Amination
This protocol is adapted from studies on ion-paired rhodium catalysis favoring allylic amination.[8]
Materials:
-
Dirhodium catalyst precursor (e.g., Rh₂(OAc)₄)
-
Chiral ligand/cation source (e.g., a derivative of a cinchona alkaloid)
-
Alkenyl alcohol
-
Nitrene precursor (e.g., nosyl azide, NsN₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried flask under an inert atmosphere, the dirhodium catalyst precursor and the chiral ligand/cation source are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time to form the active catalyst.
-
The solution is cooled to the reaction temperature (e.g., 40 °C).
-
The alkenyl alcohol is added to the flask.
-
A solution of the nitrene precursor in the same anhydrous solvent is added slowly via a syringe pump over several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the desired allylic amination product.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Silver-Catalyzed Chemoselective Nitrene Transfer
This protocol is based on the work demonstrating tunable chemoselectivity using silver catalysts with different ligands.[3]
Materials:
-
Silver(I) salt (e.g., AgOTf)
-
Ligand (e.g., tpa or tBu₃tpy)
-
Alkenyl alcohol
-
Nitrene precursor (e.g., PhI=NNs)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the silver(I) salt and the chosen ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a short period to allow for complex formation.
-
The alkenyl alcohol is then added to the solution.
-
The nitrene precursor is added in one portion.
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched, typically with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield either the aziridination or C-H amination product, depending on the ligand used.
Conclusion
The chemoselective functionalization of alkenyl alcohols via nitrene transfer is a powerful tool for the synthesis of complex nitrogen-containing molecules. The choice of catalyst is paramount in directing the reaction towards either C=C aziridination or C-H amination. While traditional rhodium catalysts often favor aziridination, the advent of ion-paired rhodium systems and the exploration of other transition metals like silver and iron have provided elegant solutions for achieving high chemoselectivity for C-H insertion. The data and protocols presented in this guide offer a valuable resource for researchers aiming to harness the full potential of catalytic nitrene transfer in their synthetic endeavors. The continued development of novel catalysts promises even greater control over this and other challenging chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Controlled and Tunable, Chemoselective Silver-Catalyzed Intermolecular Nitrene Transfer: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of Rh2-catalyzed intermolecular nitrene transfer reactions: mechanism and chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Nitrene Transfer to Hydrocinnamyl Alcohols and Allylic Alcohols Enabled by Systematic Exploration of the Structure of Ion-Paired Rhodium Catalysts. [repository.cam.ac.uk]
- 10. Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts [repository.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iron-mediated intermolecular N-group transfer chemistry with olefinic substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking the Stability of Vinyl and Alkynyl Substituted Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of vinyl and alkynyl functionalities into heterocyclic scaffolds is a powerful strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties. However, the inherent reactivity of these unsaturated moieties can also introduce stability liabilities, impacting shelf-life, formulation, and in vivo performance. This guide provides a comparative overview of the stability of vinyl and alkynyl substituted heterocycles, summarizing available experimental data and proposing standardized protocols for future benchmarking studies.
Comparative Reactivity as an Indicator of Kinetic Stability
Direct, comprehensive studies benchmarking the stability of a wide array of vinyl and alkynyl substituted heterocycles under various stress conditions are not abundant in the current literature. However, comparative reactivity data can serve as a valuable proxy for kinetic stability, indicating the propensity of these compounds to undergo degradation via reactions with endogenous or exogenous nucleophiles.
A study on the reaction of 2-vinylpyridine and 2-ethynylpyridine with thiolates provides quantitative insights into their relative electrophilicity.[1] Quantum mechanical calculations predicted significantly high activation free energies (ΔG≠) for the addition of thiolates to both 2-vinylpyridine and 2-ethynylpyridine, suggesting low reactivity for the neutral species.[1]
Conversely, quaternization of the pyridine nitrogen dramatically increases the reactivity of these compounds.[1] N-methylated 2-vinylpyridinium and 2-ethynylpyridinium salts react rapidly with thiols, demonstrating their heightened electrophilicity and, by extension, lower kinetic stability in the presence of nucleophiles.[1]
Table 1: Comparative Reactivity of 2-Substituted Pyridines with Nucleophiles
| Compound | Nucleophile | Calculated Activation Free Energy (ΔG≠) (kcal/mol) | Experimental Conversion (24h) |
| 2-Vinylpyridine | Thiolate | >24 | 62% |
| 2-Ethynylpyridine | Thiolate | >24 | 6% |
| N-Methyl-2-vinylpyridinium | Thiolate | Lower (implied) | 99% (1h, 1 equiv.) |
| N-Methyl-2-ethynylpyridinium | Thiolate | Lower (implied) | 99% (1h, 1 equiv.) |
Data sourced from computational modeling and experimental reactions with thiols.[1]
The thioether adducts formed from the reaction of quaternized vinyl pyridinium reagents have been reported to be fully stable in human plasma and in buffered solutions from pH 5-8, indicating that while the parent compound is reactive, the resulting conjugate is stable.[1]
Photochemical Stability: A Look at BODIPY Derivatives
The photostability of vinyl and alkynyl substituted heterocycles is a critical parameter, especially for compounds intended for topical applications or for use as photodynamic therapy agents or fluorescent probes. Studies on substituted BODIPY (boron-dipyrromethene) dyes offer some insights.
Generally, BODIPY dyes are known for their good photostability.[2] However, the nature of their substituents can significantly influence their photochemical behavior. For instance, the introduction of ethynyl groups at different positions on the BODIPY core alters the photophysical properties.[2] While these studies focus on tuning absorption and emission characteristics, they lay the groundwork for understanding how such substitutions might impact photodegradation pathways.
One study on iodinated BODIPY derivatives found that exposure to UV light led to the detachment of iodine atoms, followed by the cleavage of the core BF2 ring upon longer exposure, indicating a specific pathway of photodegradation.[3][4] The photochemical reactivity of vinyl and alkynyl-BODIPY dyes has been harnessed for applications like photolabeling, which relies on a controlled photoreaction rather than complete stability.[5]
Proposed Experimental Protocols for Stability Benchmarking
To address the gap in direct comparative stability data, a standardized approach to testing is necessary. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances (Q1A and Q1B).[6][7][8][9][10]
General Sample Preparation
For all tests, the heterocyclic compound should be of high purity (≥98%). A stock solution in a suitable solvent (e.g., acetonitrile or methanol) should be prepared at a known concentration (e.g., 1 mg/mL). Control samples, protected from the specific stress condition (e.g., wrapped in aluminum foil for photostability testing), should be analyzed alongside the test samples.[11] Degradation should be monitored by a validated stability-indicating HPLC method, capable of separating the parent compound from its degradation products.
Thermal Stability Protocol
-
Objective: To assess the stability of the compound under elevated temperature conditions.
-
Methodology:
-
Transfer aliquots of the stock solution into sealed vials. After solvent evaporation under a stream of nitrogen, the vials contain the solid compound.
-
Expose the vials to a constant temperature, for example, in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[12][13]
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial, dissolve the contents in a known volume of mobile phase, and analyze by HPLC.
-
Alternatively, Thermogravimetric Analysis (TGA) can be performed on the solid material to determine the onset temperature of decomposition.[14][15][16][17]
-
-
Data Presentation: A plot of the percentage of the remaining parent compound versus time at each temperature. TGA data should be presented as a thermogram showing percentage weight loss as a function of temperature.
Oxidative Stability Protocol
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Methodology:
-
Prepare solutions of the compound in a suitable solvent.
-
Introduce an oxidizing agent. A common approach is to use a radical initiator like azobisisobutyronitrile (AIBN) or a solution of hydrogen peroxide (e.g., 3% H₂O₂).[18]
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 2, 6, 24, 48 hours), take an aliquot, quench any remaining oxidizing agent if necessary, and analyze by HPLC.
-
-
Data Presentation: A table showing the percentage of the parent compound remaining and the percentage of major degradation products formed over time.
Photostability Protocol (ICH Q1B)
-
Objective: To evaluate the stability of the compound under exposure to light.
-
Methodology:
-
Expose the compound in both the solid state and in solution to a light source that meets ICH Q1B requirements. The light source should produce a combination of visible and ultraviolet (UV) light.[10][11][19][20][21]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.[11][19]
-
A dark control sample, shielded from light, must be stored under the same temperature and humidity conditions.
-
Analyze the samples by HPLC after the exposure period.
-
-
Data Presentation: Comparison of the chromatograms of the exposed sample, the dark control, and an unexposed control. Report the percentage of degradation and the formation of any photoproducts.
Visualizing Reactivity and Experimental Workflow
Caption: Comparative reactivity of vinyl and alkynyl pyridines with a thiol nucleophile.
Caption: Proposed workflow for the systematic stability testing of substituted heterocycles.
Conclusion
While a comprehensive, side-by-side comparison of the stability of a broad range of vinyl and alkynyl substituted heterocycles is currently lacking in the scientific literature, available reactivity data suggests that in their neutral form, both moieties on a pyridine ring exhibit considerable kinetic stability towards nucleophilic attack. However, electronic activation, such as through quaternization, can dramatically decrease this stability.
The development of robust and stable drug candidates requires a thorough understanding of their degradation pathways. By adopting standardized stability testing protocols, such as those outlined in this guide based on ICH principles, researchers can generate the crucial data needed to directly compare the stability of novel vinyl and alkynyl substituted heterocycles. This will enable a more informed selection of candidates for drug development and facilitate the design of more stable and effective medicines. There is a clear need for systematic studies in this area to build a comprehensive knowledge base for the drug discovery community.
References
- 1. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectively α- and β-alkynylated BODIPY dyes via gold(I)-catalyzed direct C–H functionalization and their photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. snscourseware.org [snscourseware.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. rwandafda.gov.rw [rwandafda.gov.rw]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 19. m.youtube.com [m.youtube.com]
- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jordilabs.com [jordilabs.com]
Safety Operating Guide
Proper Disposal of 6,6-Dimethylhept-1-en-4-yn-3-ol: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 6,6-Dimethylhept-1-en-4-yn-3-ol are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of this combustible and irritant chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to minimize risks and comply with regulatory standards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [1][2] |
| Appearance | Colorless Liquid[3] |
| Boiling Point | 187°C[3][4] |
| Flash Point | 73°C[3][4] |
| Density | 0.9 g/cm³[3][4] |
| CAS Number | 78629-20-6[1] |
Hazard Profile
This compound is classified as a combustible liquid and poses several health hazards. It is crucial to be aware of the following:
-
Combustible Liquid : While not highly flammable, it can ignite with a sufficient heat source.
-
Harmful if Swallowed : Ingestion can lead to adverse health effects.
-
Skin and Eye Irritant : Direct contact can cause skin irritation and serious eye irritation. Some sources indicate it may also cause an allergic skin reaction.
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Methodology
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Container Selection:
-
Obtain a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Combustible, Irritant).
-
-
Waste Collection:
-
Conduct all transfers of the waste chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Do not mix this waste with other, incompatible waste streams, such as strong oxidizing agents.
-
Securely cap the waste container immediately after transferring the waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.
-
Ensure the storage area provides secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
-
Maintain a record of the disposal in your laboratory's chemical inventory or waste log.
-
Emergency Procedures
In case of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled hazardous waste container for disposal.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
References
Essential Safety and Operational Guidance for 6,6-Dimethylhept-1-en-4-yn-3-ol
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling, use, and disposal of 6,6-Dimethylhept-1-en-4-yn-3-ol (CAS No. 78629-20-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the GHS07 pictogram, indicating it is a warning-level hazard.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Signal Word: Warning[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat. | Prevents skin contact which can cause irritation. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator is required. | Minimizes the inhalation of harmful vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this chemical will minimize the risk of exposure and accidents.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a chemical fume hood is operational and available.
-
Put on all required PPE as outlined in the table above.
-
Cover the work surface with a disposable absorbent pad.
-
-
Handling and Use:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispense the smallest quantity of the chemical needed for the experiment to minimize waste.
-
Keep the container tightly sealed when not in use.
-
Avoid actions that could generate aerosols, such as rapid stirring or sonication without proper containment.
-
-
Post-Handling:
-
After use, decontaminate all surfaces that may have come into contact with the chemical.
-
Carefully remove gloves and other disposable PPE, placing them in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials contaminated with this compound, including unused chemical, contaminated PPE, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. achmem.com [achmem.com]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 6. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
